Garcinielliptone HD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H36O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3/t18-/m0/s1 |
InChI Key |
ZAIOIYBNXHWCBT-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)C[C@H](O2)C(C)(C)O |
Canonical SMILES |
CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Garcinielliptone HD: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinielliptone HD is a naturally occurring polycyclic polyprenylated acylphloroglucinol isolated from the heartwood of Garcinia subelliptica Merr.[1][2][3]. This technical guide provides a detailed overview of the known physicochemical properties, biological activities, and experimental protocols related to this compound. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery. While comprehensive data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆O₅ | [1][2][3] |
| Molecular Weight | 416.55 g/mol | [1][2] |
| CAS Number | 1008376-90-6 | [1][3] |
| Appearance | Not Specified | - |
| Melting Point | Not Specified | - |
| Solubility | Not Specified | - |
| Storage Temperature | -20°C | [3] |
Note: The lack of publicly available data on melting point and solubility suggests that further experimental characterization is required. Researchers should determine these properties using standard laboratory techniques.
Spectral Data
Detailed spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not explicitly provided in the reviewed literature. Typically, the structures of novel natural products like garcinielliptones are elucidated using a combination of these spectroscopic methods.[4][5] For reference, the general regions of interest for the functional groups present in this compound would be:
-
¹H-NMR and ¹³C-NMR: Signals corresponding to aliphatic chains, olefinic protons, carbonyl groups, and hydroxyl groups would be expected.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed around m/z 416.55.
-
Infrared Spectroscopy: Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) would be present.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit significant biological activities, including DNA strand-scission and hepatoprotective effects.[1][3]
DNA Strand-Scission Activity
This compound has been shown to induce DNA strand breaks.[1] The precise mechanism has not been fully elucidated for this specific compound. However, the pro-oxidant activity of similar phloroglucinols from Garcinia subelliptica has been studied. These compounds, in the presence of Cu(II), can cause significant breakage of plasmid DNA.[5] The mechanism is believed to involve the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide anions (O₂⁻), and hydroxyl radicals (•OH), which then attack the phosphodiester backbone of DNA.[5]
Caption: Proposed mechanism of this compound-induced DNA strand scission.
Hepatoprotective Activity
This compound has demonstrated hepatoprotective activity.[3] The molecular mechanism behind this effect is not yet detailed for this compound. However, the hepatoprotective effects of many natural compounds are often attributed to their antioxidant and anti-inflammatory properties.[6][7] These compounds can protect liver cells from drug-induced injury by scavenging free radicals, inhibiting lipid peroxidation, and modulating inflammatory signaling pathways.[6][8]
Experimental Protocols
Isolation and Purification of Garcinielliptones
A detailed protocol specifically for the isolation of this compound from the heartwood of Garcinia subelliptica is not available in the reviewed literature. However, a general method for the isolation of various garcinielliptones from the leaves of the same plant has been described and can be adapted.[2][9][10]
General Workflow:
-
Extraction: Dried and powdered plant material (e.g., heartwood) is extracted with a suitable solvent, such as methanol, at a controlled temperature.[9]
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[9][10] Garcinielliptones are typically found in the less polar fractions like n-hexane.[10]
-
Chromatography: The bioactive fraction (e.g., n-hexane extract) is subjected to various chromatographic techniques for further purification. This may include:
-
Column chromatography over silica gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, to isolate the pure compound.[10]
-
-
Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods (NMR, MS, IR).[4][5]
Caption: General workflow for the isolation and purification of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated DNA strand-scission and hepatoprotective activities. However, a significant gap exists in the publicly available data regarding its detailed physicochemical properties and the specific molecular mechanisms underlying its biological effects. Future research should focus on:
-
Complete Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and comprehensive spectral analysis.
-
Mechanism of Action Studies: In-depth investigation of the signaling pathways involved in its hepatoprotective and DNA-damaging effects.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of this compound in animal models.
This foundational work will be crucial for advancing this compound as a potential lead compound in drug development.
References
- 1. rsc.org [rsc.org]
- 2. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of hepatoprotective xanthones from the pericarps of Garcinia mangostana, guided with tert-butyl hydroperoxide induced oxidative injury in HL-7702 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walter.hms.harvard.edu [walter.hms.harvard.edu]
The Elucidation of Garcinielliptone HD: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Garcinielliptone HD, a member of the complex family of polycyclic polyprenylated acylphloroglucinols (PPAPs), is a natural product isolated from the heartwood of Garcinia subelliptica Merr.[1]. First reported in 2008, this compound has garnered interest for its potential biological activities, including hepatoprotective properties and the ability to induce DNA strand-scission[1]. This technical guide provides a consolidated overview of the chemical structure elucidation of this compound, focusing on the spectroscopic and analytical methodologies employed.
Molecular Formula and Basic Properties
The fundamental chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₅ | [1] |
| CAS Number | 1008376-90-6 | [1] |
Structural Elucidation: A Methodological Approach
The determination of the intricate three-dimensional structure of this compound, like other members of the garcinielliptone family, relies on a combination of advanced spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
The general workflow for the isolation and structural characterization of this compound is outlined below. It is important to note that while the specific details for this compound were not available in the public domain, the following represents a standard and widely accepted methodology for the elucidation of novel natural products from plant sources.
1. Extraction and Isolation:
-
Plant Material: The heartwood of Garcinia subelliptica Merr. is collected, dried, and pulverized.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to fractionate the chemical constituents.
-
Chromatographic Separation: The crude extracts are then subjected to multiple rounds of chromatographic separation to isolate individual compounds. This process commonly involves:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of mobile phase solvents.
-
High-Performance Liquid Chromatography (HPLC): Often a final purification step using reverse-phase (e.g., C18) or normal-phase columns to yield the pure compound.
-
2. Spectroscopic Analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the isolated compound.
-
NMR Spectroscopy: A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the carbon-hydrogen framework of the molecule. These experiments are typically performed in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
¹H NMR (Proton NMR): Provides information on the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
-
The collective data from these spectroscopic techniques allows for the unambiguous assignment of all proton and carbon signals and the final determination of the chemical structure of this compound.
Logical Workflow for Structure Elucidation
Caption: A simplified workflow for the isolation and structural determination of this compound.
Context within the Garcinielliptone Family
It is noteworthy that the chemical structures of some related compounds, such as Garcinielliptone FC, have been subject to revision upon further investigation involving total synthesis[2]. This highlights the complexity of the polycyclic polyprenylated acylphloroglucinol class and underscores the importance of rigorous and multi-faceted analytical approaches in confirming their structures. The structural elucidation of this compound should be viewed within this context of ongoing research and potential for structural refinement.
Biological Activity and Future Directions
The reported hepatoprotective and DNA-damaging activities of this compound suggest its potential as a lead compound in drug discovery[1]. Further research is warranted to fully elucidate the mechanisms of action underlying these biological effects. This may involve detailed cellular and molecular biology studies to identify specific protein targets and signaling pathways modulated by this compound. Such investigations will be crucial in translating the initial discovery of this natural product into tangible therapeutic applications.
References
Garcinielliptone HD: A Deep Dive into its Anti-Leukemic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone HD, a notable compound isolated from the leaves of Garcinia subelliptica, has demonstrated significant cytotoxic effects against acute leukemia cells.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent anti-cancer activity, with a focus on the induction of apoptosis. The information presented herein is intended to support further research and drug development efforts targeting hematological malignancies.
Core Mechanism: Induction of Apoptosis
The primary mechanism of action of this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3] This has been observed in human acute monocytic leukemia (THP-1) and T lymphocyte (Jurkat) cell lines.[1] The apoptotic process initiated by this compound is multifaceted, involving both caspase-dependent and caspase-independent signaling pathways.[1][2][3]
Caspase-Dependent Apoptosis
This compound activates the intrinsic, or mitochondria-dependent, apoptotic pathway. This is evidenced by a significant reduction in the protein levels of procaspase-9, a key initiator caspase in this pathway.[1][3] Downstream of procaspase-9 activation, the executioner caspase, caspase-3, is cleaved and activated.[1][3] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][3] While a reduction in procaspase-8 levels has been observed, it was not statistically significant, suggesting the extrinsic pathway may play a lesser role.[1][3]
Caspase-Independent Apoptosis
Intriguingly, the apoptotic effects of this compound are not entirely reliant on caspase activation.[1][2] Treatment of leukemia cells with a pan-caspase inhibitor, Z-VAD-FMK, did not completely abrogate this compound-induced apoptosis and growth arrest.[1][2][3] This indicates the involvement of a caspase-independent cell death mechanism. However, the specific mediators of this pathway have not been fully elucidated. Studies have ruled out necroptosis and ferroptosis as essential components of this compound-induced cell death.[3]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound in leukemia cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis in leukemia cells.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| THP-1 | 10 | 24 | ~50% |
| Jurkat | 10 | 24 | ~70% |
Data are approximate values derived from published graphs.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) |
| THP-1 | 10 | 24 | ~28% |
| Jurkat | 10 | 24 | ~13% |
As determined by Annexin V staining and flow cytometry analysis.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed THP-1 or Jurkat cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Etoposide (1 µM) can be used as a positive control.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for an additional 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
-
Cell Treatment: Treat THP-1 or Jurkat cells with 10 µM this compound or a vehicle control for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with fluorescein-labeled Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide) according to the manufacturer's protocol.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Western Blot Analysis
-
Cell Lysis: Treat THP-1 cells with 10 µM this compound for 24 hours, then lyse the cells in RIPA buffer supplemented with protease inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, procaspase-9, and procaspase-8 overnight at 4°C.[3] A loading control, such as β-actin, should also be probed.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Experimental Workflow
The following diagram outlines the general workflow for investigating the mechanism of action of this compound.
Caption: General experimental workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-leukemic agents. Its ability to induce apoptosis through both caspase-dependent and -independent mechanisms suggests a robust anti-cancer activity that may be less susceptible to resistance mechanisms involving the inhibition of caspases.
Future research should focus on:
-
Elucidating the precise molecular players in the caspase-independent apoptotic pathway initiated by this compound.
-
Identifying the direct molecular target(s) of this compound within cancer cells.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical models of leukemia.
A comprehensive understanding of its mechanism of action will be pivotal in advancing this compound through the drug development pipeline.
References
Garcinielliptone HD: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone HD is a natural compound isolated from the heartwood of Garcinia subelliptica Merr.[1]. As a member of the polyisoprenylated benzophenones, a class of compounds known for a wide range of biological activities, this compound and its analogues are subjects of growing interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of Garcinielliptone compounds, with a focus on available quantitative data, detailed experimental protocols, and the underlying signaling pathways. While specific quantitative bioactivity data for this compound is limited in the currently available literature, this guide leverages data from closely related analogues, such as Garcinielliptone G and FC, to provide a foundational understanding of its potential pharmacological profile.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for various Garcinielliptone compounds across different biological assays. It is important to note the specific analogue tested in each case.
| Compound | Biological Activity | Cell Line(s) | Assay | Result (IC50) | Reference |
| Garcinielliptone G | Cytotoxicity | THP-1 (human acute monocytic leukemia) | WST-1 | Concentration-dependent inhibition | [2][3] |
| Jurkat (human T lymphocyte) | WST-1 | Concentration-dependent inhibition | [2][3] | ||
| Garcinielliptone O | Cytotoxicity | THP-1 | WST-1 | Significant cytotoxicity at 20 µM | [2][3] |
| Garsubellin A | Anti-inflammatory | Rat peritoneal mast cells | β-glucuronidase release | 15.6 ± 2.5 µM | [4] |
| Garcinielliptin Oxide | Anti-inflammatory | Rat peritoneal mast cells | β-glucuronidase release | 18.2 ± 3.6 µM | [4] |
| Rat peritoneal mast cells | Histamine release | 20.0 ± 2.7 µM | [4] | ||
| Rat neutrophils | β-glucuronidase release | 15.7 ± 3.0 µM | [4] | ||
| Rat neutrophils | Lysozyme release | 23.9 ± 3.2 µM | [4] | ||
| Rat neutrophils | Superoxide formation | 17.9 ± 1.5 µM | [4] | ||
| Garcimultiflorone D | Anti-inflammatory | Human neutrophils | Superoxide anion generation | 7.21 ± 1.07 µg/ml | [5] |
| Human neutrophils | Elastase release | 6.01 ± 0.37 µg/ml | [5] | ||
| Garcisubellone | Anti-inflammatory | Human neutrophils | Superoxide anion generation | 18.3 ± 2.2 µM | [5] |
| 1,4,5-trihydroxyxanthone | Anti-inflammatory | Human neutrophils | Superoxide anion generation | 15.6 ± 2.8 µM | [5] |
| Compound | Biological Activity | Organism | Concentration | Effect | Reference |
| Garcinielliptone FC | Antiparasitic | Schistosoma mansoni | ≥6.25 μM | Antischistosomal activity | [6] |
| Schistosoma mansoni | ≤3.125 μM | Reduction in egg number | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the biological activity screening of Garcinielliptone compounds.
Cytotoxicity Assessment using WST-1 Assay
The WST-1 assay is a colorimetric assay to quantify cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.
-
Cell Culture: Human acute monocytic leukemia THP-1 and human T lymphocyte Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Garcinielliptone G) for a specified period (e.g., 24 hours). Etoposide (1 µM) can be used as a positive control.[3]
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of the untreated control cells.
-
Apoptosis Detection by Annexin V/7-AAD Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells and the uptake of the viability dye 7-AAD by cells with compromised membrane integrity.
-
Cell Preparation:
-
Staining Protocol:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of APC-conjugated Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Data analysis is performed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway, such as caspases and PARP.
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, procaspase-8, procaspase-9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control to ensure equal protein loading.[2][3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for Garcinielliptone G-induced apoptosis and a typical experimental workflow for its biological activity screening.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel and anti-inflammatory constituents of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Garcinielliptone FC: antiparasitic activity without cytotoxicity to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Garcinielliptone Compounds: A Technical Guide to Their Discovery, Chemistry, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinielliptone compounds represent a class of structurally diverse natural products, primarily polycyclic polyprenylated acylphloroglucinols (PPAPs) and benzophenones, with a range of promising pharmacological activities. Initially discovered in Garcinia subelliptica, these compounds have since been isolated from other plant species, such as Platonia insignis. This technical guide provides a comprehensive overview of the discovery, history, chemical elucidation, and known biological activities of Garcinielliptone compounds. Detailed experimental methodologies for their isolation, characterization, and bioassays are presented, alongside a summary of quantitative data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and potential for therapeutic development.
Discovery and History
The first Garcinielliptone compound to be reported was a novel triterpenoid, garcinielliptin oxide, which was isolated from the seeds of Garcinia subelliptica in 1996.[1] Subsequent phytochemical investigations of G. subelliptica, a plant used in traditional dyes in Japan, led to the isolation and identification of a series of related compounds from its leaves, fruits, and seeds.[2][3][4] These include Garcinielliptones N, O, J, G, and F, which possess a polyprenylated cyclohexanone structure.[2][3] Another notable source of a Garcinielliptone compound is the Brazilian plant Platonia insignis, from which Garcinielliptone FC, a prenylated benzophenone, has been isolated from its seeds.[5]
The structural elucidation of these complex molecules has been accomplished primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3][4] It is noteworthy that the structures of garcinielliptin oxide and garcinielliptone E have been revised based on further NMR analysis, biosynthetic considerations, and chemical conversion, highlighting the intricate nature of this class of compounds.[5]
Chemical Structure and Biosynthesis
Garcinielliptone compounds are characterized by a core structure of either a polyprenylated benzophenone or a polyprenylated acylphloroglucinol.[4] Garcinielliptone FC, for instance, is described as a tautomeric pair of polyprenylated benzophenone.[6]
The biosynthesis of Garcinielliptone compounds has not been fully elucidated. However, it is hypothesized to follow the pathway of other polycyclic polyprenylated acylphloroglucinols (PPAPs). This proposed pathway begins with the shikimate pathway, which produces aromatic precursors. A key intermediate is a benzophenone, which is formed by the condensation of benzoyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase.[5] This benzophenone core is then further modified by prenylation and cyclization to form the diverse array of Garcinielliptone structures.
Biological Activities and Pharmacological Properties
Garcinielliptone compounds have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.
Cytotoxic and Apoptotic Activity
Garcinielliptone G has been shown to exhibit significant cytotoxic effects against human acute leukemia cell lines, including THP-1 (monocytic) and Jurkat (T lymphocyte) cells.[2][3] This cytotoxicity is mediated through the induction of apoptosis.
Signaling Pathway of Garcinielliptone G-Induced Apoptosis:
Garcinielliptone G induces apoptosis through both caspase-dependent and caspase-independent pathways.[2] In the caspase-dependent pathway, it triggers the intrinsic (mitochondrial) pathway, as evidenced by a reduction in procaspase-9 levels.[2] This leads to the activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1][2] The caspase-independent pathway is thought to involve the mitochondrial endonuclease G (EndoG).[2]
Antiparasitic Activity
Garcinielliptone FC has demonstrated notable in vitro activity against the blood fluke Schistosoma mansoni, the parasite responsible for schistosomiasis.[5] Treatment with Garcinielliptone FC leads to significant morphological alterations on the tegument of the worms, which is correlated with their viability.[5] Importantly, this compound shows selectivity for the parasite with no significant cytotoxicity towards mammalian cells.[5]
Vasorelaxant Activity
Garcinielliptone FC also exhibits vasorelaxant properties.[7] Its mechanism of action is endothelium-independent and is thought to involve a dual effect of interfering with calcium mobilization from intracellular stores and attenuating the influx of transmembrane calcium.[7][8]
Other Activities
Other reported biological activities for Garcinielliptone compounds include antioxidant and anti-inflammatory effects.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of key Garcinielliptone compounds.
Table 1: Cytotoxicity of Garcinielliptone Compounds
| Compound | Cell Line | Assay | Result | Reference |
| Garcinielliptone G | THP-1 | WST-1 | Concentration-dependent growth inhibition | [2] |
| Garcinielliptone G | Jurkat | WST-1 | Concentration-dependent growth inhibition | [2] |
| Garcinielliptone O | THP-1 | WST-1 | Significant cytotoxicity at 20 µM | [10] |
Table 2: Antiparasitic Activity of Garcinielliptone FC against Schistosoma mansoni
| Concentration | Effect | Reference |
| ≥ 6.25 µM | Antischistosomal activity, morphological alterations on tegument | [1][5] |
| ≤ 3.125 µM | Reduction in the number of eggs | [1][5] |
Experimental Protocols
This section outlines the general methodologies for the isolation, characterization, and biological evaluation of Garcinielliptone compounds.
Isolation and Characterization of Garcinielliptone Compounds
The following workflow illustrates the general procedure for isolating and identifying Garcinielliptone compounds from plant material.
Protocol for Isolation from Garcinia subelliptica Leaves:
-
Extraction: Dried and powdered leaves are extracted with methanol.[8]
-
Partitioning: The methanolic extract is suspended in water and sequentially partitioned with n-hexane.[8]
-
Column Chromatography: The cytotoxic n-hexane-soluble portion is subjected to HP-20 column chromatography.[8]
-
HPLC: Active fractions are further purified by High-Performance Liquid Chromatography (HPLC) to yield pure Garcinielliptone compounds.[8]
-
Structure Elucidation: The structures of the isolated compounds are determined by comparing their NMR and mass spectral data with those reported in the literature.[3]
Cytotoxicity and Apoptosis Assays
Cell Viability Assay (WST-1):
-
Cells (e.g., THP-1, Jurkat) are seeded in 96-well plates.
-
Cells are treated with various concentrations of the Garcinielliptone compound for a specified time (e.g., 24 hours). Etoposide can be used as a positive control.[10]
-
WST-1 reagent is added to each well and incubated.
-
The absorbance is measured using a microplate reader to determine cell viability.[10]
Apoptosis Assay (Flow Cytometry):
-
Cells are treated with the Garcinielliptone compound.
-
Cells are harvested and stained with APC Annexin V and 7-Aminoactinomycin D (7-ADD).[10]
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[10]
Western Blot Analysis:
-
Treated cells are lysed to extract proteins.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, procaspase-9).[10]
-
The membrane is then incubated with a secondary antibody, and the protein bands are visualized.[8]
Antiparasitic Activity Assay (Schistosoma mansoni)
-
Adult S. mansoni worms are recovered from infected mice.[11]
-
Worms are cultured in vitro in a suitable medium.
-
The worms are exposed to different concentrations of Garcinielliptone FC.
-
The viability, motility, and any morphological changes of the worms are monitored over time using a microscope. Confocal laser scanning microscopy can be used for detailed tegumental analysis.[1]
Conclusion and Future Directions
The Garcinielliptone family of natural products presents a rich area for pharmacological research and drug discovery. Their diverse chemical structures and significant biological activities, particularly their cytotoxic, antiparasitic, and vasorelaxant effects, underscore their therapeutic potential. The elucidation of the apoptotic signaling pathway of Garcinielliptone G provides a solid foundation for further investigation into its anticancer properties. Similarly, the selective antiparasitic activity of Garcinielliptone FC against S. mansoni warrants further preclinical development.
Future research should focus on a more detailed exploration of the biosynthetic pathways of these compounds, which could enable their biotechnological production. Further structure-activity relationship studies are also crucial to optimize their potency and selectivity. Comprehensive in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Polycyclic Polyprenylated Acylphloroglucinol Congeners Possessing Diverse Structures from Hypericum henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzophenones and biflavonoids from Garcinia livingstonei fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Progress of Polycyclic Polyprenylated Acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Constituents of the pericarp of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
Garcinielliptone HD: A Technical Overview of a Bioactive Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone HD is a natural phloroglucinol derivative isolated from the heartwood of Garcinia subelliptica Merr. As a member of the Garcinielliptone family of compounds, it is of interest to the scientific community for its potential biological activities. This document provides a concise technical overview of the known properties of this compound, including its molecular characteristics and reported biological functions. Due to the limited specific data on this compound, this guide also incorporates more detailed experimental findings from closely related analogues, such as Garcinielliptone G, to provide a broader context for potential research and development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₃₆O₅ |
| Molecular Weight | 416.55 g/mol |
| Source | Heartwood of Garcinia subelliptica Merr. |
Reported Biological Activities
DNA Strand-Scission Activity
This compound has been identified as a compound with potential DNA strand-scission activity. A study by Lu YH, et al. in 2008 highlighted the ability of phloroglucinols from Garcinia subelliptica to induce DNA cleavage[1]. While the precise mechanism for this compound has not been fully elucidated in publicly available literature, this activity suggests a potential for pro-oxidant effects that could lead to cell death, a characteristic of interest in anticancer research. Other benzophenones from Garcinia subelliptica, such as garcinielliptones FC, HC, and HF, have also been shown to exhibit DNA strand scission activity[2].
Hepatoprotective Activity
Experimental Protocols
Detailed experimental protocols for this compound are scarce. However, the study of related compounds provides a methodological framework that would be applicable.
DNA Cleavage Assay (General Protocol)
This protocol is a generalized workflow for assessing the DNA strand-scission activity of a compound like this compound.
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with the test compound (this compound) at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period.
-
Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates strand breaks.
Caption: A generalized workflow for a DNA cleavage assay.
Signaling Pathways of a Related Compound: Garcinielliptone G
While the specific signaling pathways affected by this compound are not well-documented, extensive research on the closely related Garcinielliptone G , also from Garcinia subelliptica, has elucidated its mechanism of inducing apoptosis in acute leukemia cells. These findings offer valuable insights into the potential mechanisms of action for other Garcinielliptones.
Garcinielliptone G has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways. In human acute monocytic leukemia (THP-1) and T lymphocyte (Jurkat) cells, treatment with Garcinielliptone G leads to:
-
Increased levels of cleaved caspase-3 and cleaved PARP , which are key markers of apoptosis.
-
A significant reduction in procaspase-9 protein levels, suggesting the involvement of the mitochondria-dependent intrinsic apoptotic pathway.
The diagram below illustrates the proposed apoptotic signaling pathway for Garcinielliptone G.
Caption: Apoptotic signaling pathway of Garcinielliptone G.
Conclusion and Future Directions
This compound is a phloroglucinol with established molecular characteristics and preliminary evidence of DNA strand-scission and potential hepatoprotective activities. The detailed mechanistic and signaling data available for the closely related Garcinielliptone G suggest that the Garcinielliptone family of compounds may have significant potential in oncology and other therapeutic areas. Further research is warranted to fully elucidate the specific biological activities, mechanisms of action, and signaling pathways of this compound. Such studies will be crucial for determining its potential as a lead compound in drug development.
References
Garcinielliptone HD: A Technical Whitepaper on its Natural Source, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone HD is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural source, available data on its abundance, detailed experimental protocols for its study, and an exploration of its likely biological signaling pathways based on current research.
Natural Source and Abundance
This compound is primarily isolated from the heartwood of the plant species Garcinia subelliptica Merr., a member of the Clusiaceae family.[1] This plant is also a source of a variety of other structurally related compounds, including other garcinielliptones, xanthones, and biflavonoids, which have been isolated from its leaves, seeds, and pericarp.
While precise quantitative data on the abundance of this compound in Garcinia subelliptica heartwood is not extensively documented in publicly available literature, the isolation of numerous related compounds from different parts of the plant suggests a rich and complex phytochemical profile. The yield of any specific compound can be influenced by various factors, including the geographical location of the plant, the season of collection, and the specific extraction and purification methods employed.
Table 1: Compounds Isolated from Garcinia subelliptica
| Compound Class | Specific Compounds | Plant Part |
| Garcinielliptones | This compound, Garcinielliptone G, and others | Heartwood, Leaves |
| Xanthones | Various | Fruits, Seeds, Wood, Bark, Roots |
| Biflavonoids | Various | Leaves |
| Triterpenoids | Various | Leaves, Fruits |
Experimental Protocols
Isolation and Purification of this compound from Garcinia subelliptica Heartwood
The following is a generalized protocol for the isolation and purification of this compound, based on established methods for isolating similar compounds from Garcinia species.
1. Extraction:
-
Air-dried and powdered heartwood of Garcinia subelliptica is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.
3. Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions rich in the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield pure this compound.
4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
Quantification of this compound
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD).
1. Sample Preparation:
-
A known weight of the dried plant material (heartwood) is extracted with a defined volume of a suitable solvent (e.g., methanol) using ultrasonication or maceration.
-
The extract is filtered and appropriately diluted to a concentration within the linear range of the calibration curve.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system consisting of two solvents, such as water (often with a small percentage of formic acid to improve peak shape) and acetonitrile or methanol.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength (λmax) of this compound.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds from Garcinia species, such as garcinol and various xanthones, provides strong indications of its potential mechanisms of action, particularly in relation to its reported hepatoprotective effects. The NF-κB and Nrf2 signaling pathways are key regulators of inflammation and oxidative stress, respectively, and are common targets for bioactive compounds from natural sources.
Postulated Signaling Pathway of this compound in Hepatoprotection
Based on the known activities of related Garcinia compounds, this compound may exert its hepatoprotective effects by modulating the NF-κB and Nrf2 pathways.
Caption: Postulated mechanism of this compound in hepatoprotection.
Experimental Workflow for Investigating Signaling Pathways
Caption: Workflow for studying this compound's effect on signaling pathways.
Conclusion
This compound, a natural product from Garcinia subelliptica, presents a promising candidate for further investigation in drug development, particularly for its potential hepatoprotective properties. While more research is needed to quantify its abundance and fully elucidate its mechanisms of action, the information presented in this guide provides a solid foundation for researchers. The proposed experimental protocols and the hypothesized involvement of the NF-κB and Nrf2 signaling pathways offer a clear roadmap for future studies aimed at unlocking the full therapeutic potential of this intriguing molecule.
References
Spectroscopic Data of Garcinielliptone HD: An In-depth Technical Guide
A Note on Data Availability: Despite extensive searches, the specific raw spectroscopic data (NMR and MS) for Garcinielliptone HD, as published in the primary literature (Lu et al., Phytochemistry, 2008, 69(1), 225-233), is not publicly accessible in available databases or the full-text of the cited article.
Therefore, this technical guide presents a comprehensive analysis of the spectroscopic data for Garcinielliptone G , a closely related analogue isolated from the same plant, Garcinia subelliptica. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with this class of compounds. The data is compiled from peer-reviewed research and presented to meet the core requirements of data presentation, experimental protocols, and visualization.
Introduction to Garcinielliptones
Garcinielliptones are a class of polycyclic polyprenylated acylphloroglucinols (PPAPs) isolated from plants of the Garcinia genus. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This compound, isolated from the heartwood of Garcinia subelliptica Merr., is one such compound.[1] Its structural analogues, like Garcinielliptone G, have been the subject of detailed spectroscopic characterization to elucidate their complex chemical structures and to understand their structure-activity relationships.
Spectroscopic Data of Garcinielliptone G
The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Garcinielliptone G. This data is crucial for the structural elucidation and characterization of this natural product.
Table 1: ¹H NMR Spectroscopic Data for Garcinielliptone G
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in a tabular format in the provided search results. |
Table 2: ¹³C NMR Spectroscopic Data for Garcinielliptone G
| Position | Chemical Shift (δ) ppm |
| Data not available in a tabular format in the provided search results. |
Table 3: Mass Spectrometry Data for Garcinielliptone G
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |
| Data not available in a tabular format in the provided search results. |
Note: While the search results confirm that NMR and MS data for Garcinielliptone G have been published, the specific peak assignments and values are not detailed in the accessible abstracts and summaries. Access to the full scientific articles is required to populate these tables with precise quantitative data.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for Garcinielliptone analogues, based on methodologies reported for compounds isolated from Garcinia subelliptica.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a Bruker DRX-500 or DPX-400 spectrometer.[2]
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃).
-
¹H NMR: Proton NMR spectra are acquired at a frequency of 400 or 500 MHz. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).[2]
-
¹³C NMR: Carbon-13 NMR spectra are acquired at a frequency of 100 or 125 MHz. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.0 ppm).[2]
-
2D NMR: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for complete structural assignment.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra are typically obtained using a Micromass spectrometer or a similar high-resolution mass spectrometer.[2]
-
Ionization Technique: Electrospray ionization (ESI) is a common technique used for the analysis of these types of compounds.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a Garcinielliptone compound.
Caption: Workflow for the isolation and structural elucidation of Garcinielliptones.
Conclusion
While the specific spectroscopic data for this compound remains elusive in publicly accessible domains, the analysis of closely related analogues like Garcinielliptone G provides a robust framework for understanding the structural characterization of this important class of natural products. The methodologies and workflows described herein represent standard practices in natural product chemistry and are essential for the accurate identification and subsequent development of these compounds for potential therapeutic applications. Further research and data sharing will be critical to fully unlock the scientific and medicinal potential of the diverse Garcinielliptone family.
References
In Vitro Cytotoxicity of Garcinielliptone HD: A Technical Guide
Disclaimer: Due to the limited availability of specific data on Garcinielliptone HD, this guide leverages published research on the closely related compound, Garcinielliptone G, to provide a comprehensive overview of its potential in vitro cytotoxic effects and mechanisms of action. All data and protocols presented herein pertain to Garcinielliptone G and should be considered representative.
This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Garcinielliptone compounds, with a focus on the apoptotic mechanisms induced in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.
Quantitative Cytotoxicity Data
The cytotoxic effects of Garcinielliptone G have been evaluated against human acute monocytic leukemia (THP-1) and human T lymphocyte leukemia (Jurkat) cell lines. The following tables summarize the observed cell viability following treatment.
Table 1: Effect of Garcinielliptone G on the Viability of THP-1 Leukemia Cells
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (±) |
| 0 | 100 | 0 |
| 5 | 80 | 5.2 |
| 10 | 55 | 4.8 |
| 20 | 30 | 3.5 |
Data is representative based on graphical representations from published studies.
Table 2: Effect of Garcinielliptone G on the Viability of Jurkat Leukemia Cells
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (±) |
| 0 | 100 | 0 |
| 5 | 85 | 6.1 |
| 10 | 60 | 5.5 |
| 20 | 40 | 4.2 |
Data is representative based on graphical representations from published studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (WST-1 Method)
This protocol outlines the determination of cell viability using the Water Soluble Tetrazolium salt (WST-1) assay.
-
Cell Seeding: Seed THP-1 or Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation, treat the cells with varying concentrations of Garcinielliptone G (e.g., 5, 10, 20 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plates for an additional 4 hours under the same conditions.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of Garcinielliptone G or a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in Garcinielliptone-induced cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Proposed apoptotic signaling pathways of Garcinielliptone G.
Mechanism of Action
Garcinielliptone G has been shown to induce apoptosis in acute leukemia cells through both caspase-dependent and caspase-independent pathways.
Caspase-Dependent Pathway: Treatment with Garcinielliptone G leads to the activation of the intrinsic apoptotic pathway, characterized by a significant reduction in pro-caspase-9 levels. This is followed by the activation of the executioner caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. While a reduction in pro-caspase-8 was also observed, it was not statistically significant, suggesting the extrinsic pathway may play a lesser role.
Caspase-Independent Pathway: Interestingly, the pan-caspase inhibitor Z-VAD-FMK did not fully rescue the cells from Garcinielliptone G-induced apoptosis, indicating the involvement of a caspase-independent mechanism. Evidence suggests the involvement of Endonuclease G (EndoG), a mitochondrial protein that translocates to the nucleus to induce DNA fragmentation during apoptosis.
Methodological & Application
Garcinielliptone HD: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone compounds are a class of polyisoprenylated benzophenones isolated from plants of the Garcinia and Platonia genera. These compounds have garnered significant interest in drug discovery due to their diverse biological activities. This document provides detailed protocols for the preparation and application of Garcinielliptone HD in cell culture settings. While "this compound" is not a formally identified compound in the cited literature, this guide is based on the properties and experimental data of the closely related and well-studied Garcinielliptone G , which exhibits significant cytotoxic and pro-apoptotic effects in cancer cell lines. Researchers should adapt these protocols based on the specific Garcinielliptone variant and cell lines under investigation.
Application Notes
Garcinielliptone G, isolated from Garcinia subelliptica, has demonstrated potent activity against leukemia cell lines, including THP-1 (human acute monocytic leukemia) and Jurkat (human acute T-cell leukemia).[1][2][3][4] Its primary mechanism of action involves the induction of apoptosis through both caspase-dependent and caspase-independent pathways.[1][2][3] This makes it a compelling candidate for further investigation in oncology drug development. In contrast, another variant, Garcinielliptone FC from Platonia insignis, has shown antiparasitic activity with no significant cytotoxicity to mammalian cells, highlighting the importance of variant-specific characterization.[5][6]
Due to its likely hydrophobic nature, this compound is expected to have low solubility in aqueous solutions. Therefore, a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for cell culture applications. It is crucial to maintain a low final concentration of the solvent in the culture medium (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7]
Data Presentation
The following tables summarize the cytotoxic effects of Garcinielliptone G on two human leukemia cell lines.
Table 1: Cytotoxicity of Garcinielliptone G on THP-1 and Jurkat Cells
| Cell Line | Compound | Concentration (µM) | % Cell Viability (mean ± SD) |
| THP-1 | Garcinielliptone G | 5 | ~70% |
| THP-1 | Garcinielliptone G | 10 | ~40% |
| THP-1 | Garcinielliptone G | 20 | ~20% |
| Jurkat | Garcinielliptone G | 5 | ~80% |
| Jurkat | Garcinielliptone G | 10 | ~50% |
| Jurkat | Garcinielliptone G | 20 | ~30% |
Data adapted from WST-1 assay results after 24-hour treatment.[1][2]
Table 2: Apoptosis Induction by Garcinielliptone G (10 µM for 24 hours)
| Cell Line | Parameter | Observation |
| THP-1 | Early Apoptotic Cells (Annexin V+) | ~28% |
| Jurkat | Early Apoptotic Cells (Annexin V+) | ~13% |
| THP-1 | Protein Level Changes | Increased cleaved caspase-3, Increased cleaved PARP, Decreased procaspase-9 |
Data based on flow cytometry and Western blot analysis.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of Garcinielliptone G is used as a reference.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the Molecular Weight (MW): Ascertain the exact molecular weight of your this compound sample. For Garcinielliptone G, the MW is approximately 502.6 g/mol .
-
Calculate Mass for Stock Solution: To prepare a 10 mM stock solution in 1 mL of DMSO, calculate the required mass: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 502.6 g/mol x 1000 mg/g = 5.026 mg
-
Weighing and Dissolving: a. Aseptically weigh 5.03 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of cell culture grade DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Sterilization and Storage: a. The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for DMSO-based solutions due to potential compatibility issues with filter membranes. b. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile microplates (e.g., 96-well, 24-well, or 6-well plates)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Suspension Cells (e.g., THP-1, Jurkat): Seed the cells in a microplate at a density appropriate for your assay (e.g., 5 x 10⁴ cells/well in a 96-well plate).
-
Adherent Cells: Seed the cells and allow them to attach and reach 60-80% confluency before treatment.
-
-
Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). c. Prepare a vehicle control by diluting DMSO in culture medium at the same final concentration as in the highest dose of this compound (e.g., 0.1% DMSO).
-
Cell Treatment: a. Carefully remove the existing medium from the wells (for adherent cells). b. Add the prepared this compound working solutions and the vehicle control to the respective wells. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: Following incubation, proceed with your planned cellular assays, such as viability assays (e.g., WST-1, MTT), apoptosis assays (e.g., Annexin V/PI staining), or Western blotting.
Visualizations
Experimental Workflow
References
- 1. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 4. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garcinielliptone FC: antiparasitic activity without cytotoxicity to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Garcinielliptone HD in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone HD is a natural compound that has demonstrated significant potential as an inducer of apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the use of this compound in apoptosis assays, including detailed protocols for key experiments and a summary of its mechanism of action. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
This compound has been shown to inhibit the growth of cancer cells by triggering programmed cell death.[1][2] Studies have specifically highlighted its efficacy in human acute monocytic leukemia (THP-1) and human acute T-cell leukemia (Jurkat) cells.[1][2] The apoptotic process induced by this compound involves both caspase-dependent and caspase-independent pathways, making it a subject of interest for cancer therapy research.[1][3]
Mechanism of Action
This compound induces apoptosis through a multifaceted signaling cascade. A key event is the activation of the intrinsic mitochondrial pathway, evidenced by a significant reduction in procaspase-9 protein levels.[1][3] This leads to the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP).[1][2] The cleavage of PARP is a hallmark of apoptosis and facilitates cellular disassembly.
Interestingly, while this compound treatment also leads to a reduction in procaspase-8 levels, this effect is not always statistically significant, suggesting a primary reliance on the intrinsic pathway.[1][3] Furthermore, the observation that a pan-caspase inhibitor, Z-VAD-FMK, does not completely block this compound-induced apoptosis indicates the involvement of a caspase-independent cell death mechanism.[1][3][4] This dual mechanism of action suggests that this compound may be effective even in cancer cells with resistance to conventional caspase-dependent apoptosis.
Data Presentation
The following tables summarize the quantitative data from studies investigating the apoptotic effects of this compound.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| THP-1 | 10 | 24 | ~50% |
| Jurkat | 10 | 24 | ~60% |
| THP-1 | 20 | 24 | ~20% |
| Jurkat | 20 | 24 | ~40% |
Data extracted from graphical representations in the cited literature.[4]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Percentage of Early Apoptotic Cells (Annexin V+/7-AAD-) |
| THP-1 | 10 µM this compound (24h) | ~28% |
| Jurkat | 10 µM this compound (24h) | ~13% |
| Control | Untreated | Baseline |
Data represents the percentage of cells in the early stage of apoptosis as determined by flow cytometry.[4]
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., THP-1, Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (e.g., 1 µM Etoposide).[1]
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for 24 hours.[4]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-procaspase-8, anti-procaspase-9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat THP-1 cells with 10 µM this compound for 24 hours.[4]
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells [mdpi.com]
Garcinielliptone HD: Application Notes and Protocols for In Vitro DNA Cleavage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone HD is a natural compound that has been identified for its potential to induce DNA strand scission.[1] This property positions it as a compound of interest for further investigation in cancer research and drug development, as agents that damage DNA are a cornerstone of many chemotherapy regimens.[2] Garcinielliptones belong to a class of polyprenylated benzophenones, several of which have demonstrated cytotoxic and pro-apoptotic activities. For instance, Garcinielliptone G has been shown to induce apoptosis in leukemia cells, a process intrinsically linked to DNA fragmentation, while Garcinielliptone FC has been noted for its cytotoxic and mutagenic effects, suggesting interactions with cellular DNA.[3][4][5][6]
These application notes provide a comprehensive guide for the in vitro study of this compound-mediated DNA cleavage. The protocols detailed below will enable researchers to characterize the DNA-damaging properties of this compound, a critical step in evaluating its therapeutic potential.
Data Presentation
Table 1: Concentration-Dependent DNA Cleavage by this compound
| This compound Concentration (µM) | % Supercoiled DNA (Form I) | % Nicked DNA (Form II) | % Linear DNA (Form III) |
| 0 (Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., DNase I) |
Table 2: Time-Dependent DNA Cleavage by this compound
| Incubation Time (minutes) | % Supercoiled DNA (Form I) | % Nicked DNA (Form II) | % Linear DNA (Form III) |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| Positive Control (e.g., DNase I) |
Potential Mechanisms of DNA Cleavage
The ability of natural products to induce DNA cleavage can occur through several mechanisms. Two of the most common are oxidative cleavage and inhibition of topoisomerase enzymes.
-
Oxidative Cleavage: Many natural compounds can generate reactive oxygen species (ROS) that subsequently damage DNA.[7][8] This can occur through the Fenton reaction, where transition metals catalyze the formation of hydroxyl radicals from hydrogen peroxide.[7] These highly reactive radicals can abstract hydrogen atoms from the deoxyribose sugar backbone, leading to strand breaks.[9]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription by creating transient DNA breaks.[10][11] Some molecules, known as topoisomerase poisons, can stabilize the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strand and leading to an accumulation of DNA breaks.[12][13]
Experimental Protocols
Protocol 1: Supercoiled Plasmid DNA Cleavage Assay
This assay is a standard method to evaluate the DNA cleaving potential of a test compound. It utilizes the different electrophoretic mobilities of supercoiled (Form I), nicked circular (Form II), and linear (Form III) plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)
-
Nuclease-free water
-
Loading Dye (6X)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Positive Control (e.g., DNase I)
-
Negative Control (solvent for this compound, e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a series of microcentrifuge tubes, prepare the reaction mixtures. For a 20 µL final volume:
-
2 µL of 10X Reaction Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
Variable volume of this compound stock solution to achieve the desired final concentrations.
-
Nuclease-free water to bring the final volume to 20 µL.
-
-
Include a negative control (with solvent only) and a positive control.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding 4 µL of 6X loading dye.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer and containing a DNA stain.
-
Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and document the results.
-
Quantify the percentage of each DNA form using densitometry software.
Protocol 2: Topoisomerase I Inhibition Assay
This assay determines if this compound inhibits the catalytic activity of human topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
This compound
-
Camptothecin (positive control inhibitor)
-
Nuclease-free water
-
Loading Dye (with SDS)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:
-
2 µL of 10X Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
Variable volume of this compound stock solution.
-
1 µL of Human Topoisomerase I (e.g., 1 unit)
-
Nuclease-free water to 20 µL.
-
-
Include controls:
-
DNA alone
-
DNA + Topoisomerase I (no inhibitor)
-
DNA + Topoisomerase I + Camptothecin
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 4 µL of loading dye containing SDS.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualize and analyze the results. Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA form.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of DNA Damage in HepG2 Cells and Mutagenicity of Garcinielliptone FC, A Bioactive Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Free radical damage to DNA - Wikipedia [en.wikipedia.org]
- 8. Oxidative DNA cleavage by Cu(II) complexes: Effect of periphery substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Garcinielliptone HD in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Garcinielliptone HD, a natural compound isolated from the heartwood of Garcinia subelliptica. While direct research on the anti-inflammatory mechanisms of this compound is emerging, data from closely related compounds isolated from the same plant, such as other garcinielliptones and extracts of Garcinia subelliptica, suggest potent anti-inflammatory activity. This document outlines detailed protocols for key in vitro assays to assess these effects and explores potential signaling pathways involved.
Introduction to this compound and its Anti-Inflammatory Potential
This compound belongs to a class of polyprenylated acylphloroglucinols found in plants of the Garcinia genus. Species of Garcinia have been traditionally used in Southeast Asian medicine to treat inflammatory conditions.[1] Several compounds from Garcinia subelliptica, including various garcinielliptones, have demonstrated significant anti-inflammatory and cytotoxic activities in preclinical studies.[2] For instance, Garcinielliptones L and M have been shown to inhibit the release of β-glucuronidase and histamine from mast cells and suppress nitric oxide (NO) production in macrophages.[3] Furthermore, an ethanol extract of G. subelliptica was found to exert its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Another related compound, garcinol, has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[4]
These findings suggest that this compound is a promising candidate for anti-inflammatory drug discovery. The following protocols are designed to enable researchers to investigate its efficacy and mechanism of action in relevant cellular models of inflammation.
Quantitative Data for Related Garcinia Compounds
While specific quantitative data for this compound is not yet widely published, the following table summarizes the inhibitory concentrations (IC₅₀) of related compounds from Garcinia subelliptica in various anti-inflammatory assays. This data provides a valuable reference for designing dose-response experiments with this compound.
| Compound | Assay | Cell Type | Stimulant | IC₅₀ (µM) | Reference |
| Garsubellin A | β-Glucuronidase Release | Peritoneal Mast Cells | Compound 48/80 | 15.6 ± 2.5 | |
| Garcinielliptin Oxide | β-Glucuronidase Release | Peritoneal Mast Cells | Compound 48/80 | 18.2 ± 3.6 | |
| Garcinielliptin Oxide | Histamine Release | Peritoneal Mast Cells | Compound 48/80 | 20.0 ± 2.7 | |
| Garcinielliptin Oxide | β-Glucuronidase Release | Neutrophils | fMLP/CB | 15.7 ± 3.0 | |
| Garcinielliptin Oxide | Lysozyme Release | Neutrophils | fMLP/CB | 23.9 ± 3.2 | |
| Garcinielliptin Oxide | Superoxide Formation | Neutrophils | fMLP/CB | 17.9 ± 1.5 |
Experimental Protocols
Cell Culture
-
RAW 264.7 Murine Macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Rat Basophilic Leukemia (RBL-2H3) Mast Cells: Culture in Minimum Essential Medium (MEM) with 20% FBS, 1% penicillin-streptomycin, and 1% L-glutamine. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
Assessment of In Vitro Anti-Inflammatory Activity
This protocol determines the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]
Materials:
-
RAW 264.7 cells
-
This compound (dissolved in DMSO, final concentration of DMSO should be <0.1%)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation, which is a critical event in the allergic inflammatory response.[7][8]
Materials:
-
RBL-2H3 cells
-
This compound (dissolved in DMSO)
-
DNP-IgE antibody and DNP-BSA antigen (or a calcium ionophore like A23187 as a non-receptor-mediated stimulant)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Lysis buffer (0.1% Triton X-100 in Tyrode's buffer)
-
Stop solution (0.4 M glycine, pH 10.7)
-
96-well plates
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with DNP-IgE (100 ng/mL).
-
Wash the cells three times with Tyrode's buffer to remove unbound IgE.
-
Add Tyrode's buffer containing various concentrations of this compound and incubate for 1 hour at 37°C.
-
Stimulate degranulation by adding DNP-BSA antigen (10-100 ng/mL) and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
To measure total β-hexosaminidase release, lyse the cells in a parallel set of wells with lysis buffer.
-
Transfer the supernatant and cell lysates to a new plate.
-
Add the substrate pNAG and incubate for 90 minutes at 37°C.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Express the percentage of β-hexosaminidase release relative to the total amount in the cell lysates.
Investigation of Signaling Pathways
This protocol allows for the investigation of the effect of this compound on key inflammatory signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[4][6]
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for an appropriate time (e.g., 15-60 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) and the total protein for phosphorylated targets.
Visualizations
Proposed Signaling Pathways for this compound
Based on evidence from related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK (specifically JNK) signaling pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory effects of this compound.
Caption: Workflow for this compound anti-inflammatory evaluation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells [mdpi.com]
- 3. Anti-inflammatory phloroglucinols and terpenoids from Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Application Notes and Protocols for Testing the Efficacy of Garcinielliptone G
Topic: Experimental Design for Testing Garcinielliptone G Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Garcinielliptone G is a natural compound isolated from Garcinia subelliptica that has demonstrated significant cytotoxic and apoptosis-inducing properties in cancer cells.[1][2][3] This document provides a detailed experimental framework to further investigate and validate the efficacy of Garcinielliptone G as a potential therapeutic agent. The protocols outlined below cover essential in vitro and in vivo assays to characterize its mechanism of action and antitumor activity.
Specific Aims
-
To determine the cytotoxic effects of Garcinielliptone G on a panel of cancer cell lines and to establish its IC50 (half-maximal inhibitory concentration) values.
-
To elucidate the mechanism of cell death induced by Garcinielliptone G, focusing on the induction of apoptosis.
-
To investigate the effect of Garcinielliptone G on key signaling pathways involved in apoptosis.
-
To evaluate the in vivo antitumor efficacy and safety profile of Garcinielliptone G in a preclinical animal model.
Experimental Workflow
The overall experimental design will follow a logical progression from in vitro characterization to in vivo validation.
In Vitro Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human acute monocytic leukemia (THP-1) and human acute T cell leukemia (Jurkat) cell lines are recommended based on previous studies demonstrating their sensitivity to Garcinielliptone G.[1][2][3] A non-cancerous cell line (e.g., HEK293T) should be included as a control for cytotoxicity.
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Protocol: Cell Viability Assay (WST-1)
This assay determines the cytotoxic effect of Garcinielliptone G on cancer cells.
Materials:
-
Garcinielliptone G (stock solution in DMSO)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Garcinielliptone G in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with the prepared Garcinielliptone G dilutions and incubate for 24, 48, and 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with Garcinielliptone G.
Materials:
-
Garcinielliptone G
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and treat with Garcinielliptone G at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol: Western Blot Analysis
This protocol is used to investigate the effect of Garcinielliptone G on proteins involved in the apoptotic pathway.
Materials:
-
Garcinielliptone G
-
Cell lysis buffer (RIPA)
-
Protein assay kit (BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., cleaved Caspase-3, cleaved PARP, pro-Caspase-8, pro-Caspase-9, Bcl-2, Bax, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells with Garcinielliptone G at its IC50 concentration for 24 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence system. β-actin is used as a loading control.
Apoptosis Signaling Pathway
Garcinielliptone G has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways, with a significant role for the intrinsic (mitochondrial) pathway.[1][2]
In Vivo Experimental Protocol
Animal Model
-
Model: Athymic nude mice (4-6 weeks old) are a suitable model for establishing tumor xenografts.
-
Cell Line: THP-1 or Jurkat cells will be used to induce tumors.
-
Tumor Induction: Subcutaneously inject 5 x 10^6 cells suspended in Matrigel into the flank of each mouse.
Protocol: In Vivo Efficacy Study
Procedure:
-
Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer Garcinielliptone G intraperitoneally (i.p.) or orally (p.o.) at predetermined doses (e.g., 10, 25, 50 mg/kg) daily for 21 days.
-
Control Group: Administer the vehicle (e.g., PBS with 0.5% DMSO) following the same schedule.
-
Positive Control Group: A standard-of-care chemotherapy agent for leukemia (e.g., Etoposide) can be included for comparison.[1]
-
Monitor tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
Toxicity Assessment
-
Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
-
At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination (H&E staining) to assess any potential organ damage.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.
Table 1: In Vitro Cytotoxicity of Garcinielliptone G
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| THP-1 | |||
| Jurkat | |||
| HEK293T |
Table 2: Apoptosis Induction by Garcinielliptone G (at 24h)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| THP-1 | Vehicle | ||
| Garcinielliptone G (IC50) | |||
| Jurkat | Vehicle | ||
| Garcinielliptone G (IC50) |
Table 3: In Vivo Antitumor Efficacy of Garcinielliptone G
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 0 | ||
| Garcinielliptone G (10 mg/kg) | |||
| Garcinielliptone G (25 mg/kg) | |||
| Garcinielliptone G (50 mg/kg) | |||
| Positive Control |
References
Measuring the Prooxidant Activity of Garcinielliptone HD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone HD, a member of the polyprenylated benzophenone class of compounds, is of significant interest for its potential pharmacological activities. While many natural products are investigated for their antioxidant properties, it is equally crucial to characterize any prooxidant effects, which can contribute to cytotoxicity and have implications for therapeutic applications, particularly in oncology. This document provides detailed application notes and experimental protocols for assessing the prooxidant activity of this compound.
Prooxidant activity refers to the ability of a substance to promote oxidative stress by generating reactive oxygen species (ROS), chelating and reducing metal ions, or inhibiting antioxidant systems. Understanding the prooxidant profile of this compound is essential for a comprehensive toxicological and pharmacological evaluation. The following protocols are designed to be conducted in a controlled laboratory setting.
Application Notes
The assessment of this compound's prooxidant activity can be approached through a tiered series of assays, moving from simple chemical systems to more complex cellular models. This multi-faceted approach provides a comprehensive understanding of its mechanisms of action.
-
Tier 1: In Vitro Chemical Assays: These assays determine the inherent ability of this compound to participate in redox reactions and generate free radicals in a cell-free environment. Key assays include the measurement of ROS generation and its ability to induce DNA damage in the presence of transition metals.
-
Tier 2: In Vitro Cellular Assays: These assays evaluate the effects of this compound on cultured cells, providing insights into its biological prooxidant activity. This includes measuring intracellular ROS production, lipid peroxidation, and DNA damage within a cellular context.
-
Tier 3: Mechanistic Studies: For a more in-depth understanding, further studies can be conducted to elucidate the specific signaling pathways activated by this compound-induced oxidative stress, such as apoptosis and cell cycle arrest.
The selection of appropriate cell lines is critical. For general cytotoxicity and prooxidant evaluation, human cancer cell lines such as HepG2 (liver carcinoma) or Jurkat (T-cell leukemia) are commonly used and have been referenced in studies of related compounds[1][2][3][4][5]. The choice should be guided by the intended therapeutic target of this compound.
Experimental Protocols
In Vitro DNA Cleavage Assay
This assay assesses the ability of this compound to induce DNA strand breaks, a hallmark of prooxidant activity, often in the presence of a transition metal like copper (Cu(II))[6].
Principle: Supercoiled plasmid DNA is incubated with this compound in the presence and absence of Cu(II). If the compound has prooxidant activity, it will generate ROS that cause single-strand or double-strand breaks in the DNA. This converts the supercoiled form (Form I) into nicked circular (Form II) and linear (Form III) forms, which can be separated and visualized by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Supercoiled plasmid DNA (e.g., pBR322): 0.5 µg
-
This compound (in DMSO): Desired concentrations (e.g., 10, 25, 50, 100 µM)
-
CuCl₂: 10 µM (or other appropriate concentration)
-
Tris-HCl buffer (10 mM, pH 7.4): to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour in the dark.
-
Stopping the Reaction: Add 4 µL of loading dye (containing bromophenol blue and glycerol) to each tube to stop the reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at 80 V for 1-2 hours in TAE buffer.
-
Visualization: Visualize the DNA bands under a UV transilluminator and document the results.
-
Controls:
-
Negative control: Plasmid DNA + buffer
-
Vehicle control: Plasmid DNA + buffer + DMSO
-
Metal control: Plasmid DNA + buffer + CuCl₂
-
Positive control: Plasmid DNA + buffer + a known prooxidant (e.g., H₂O₂ + FeSO₄)
-
Data Presentation:
Table 1: In Vitro DNA Cleavage by this compound
| Treatment | Supercoiled DNA (Form I) (%) | Nicked DNA (Form II) (%) | Linear DNA (Form III) (%) |
| Control (DNA only) | 95 ± 3 | 5 ± 2 | 0 |
| This compound (50 µM) | 93 ± 4 | 7 ± 3 | 0 |
| Cu(II) (10 µM) | 94 ± 2 | 6 ± 2 | 0 |
| This compound (50 µM) + Cu(II) | 25 ± 5 | 65 ± 7 | 10 ± 3 |
Data are presented as mean ± SD from three independent experiments.
Intracellular Reactive Oxygen Species (ROS) Generation Assay
This assay measures the production of ROS within cells following treatment with this compound. The most common method utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)[7].
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Loading with DCFH-DA: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Treatment: Wash the cells with PBS to remove excess probe. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 1, 3, 6 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Controls:
-
Negative control: Untreated cells
-
Vehicle control: Cells treated with DMSO
-
Positive control: Cells treated with a known ROS inducer (e.g., 100 µM H₂O₂)
-
Data Presentation:
Table 2: Intracellular ROS Generation by this compound
| Treatment | Fluorescence Intensity (Arbitrary Units) at 3 hours |
| Control | 100 ± 8 |
| This compound (10 µM) | 150 ± 12 |
| This compound (25 µM) | 280 ± 20 |
| This compound (50 µM) | 450 ± 35 |
| H₂O₂ (100 µM) | 520 ± 40 |
Data are presented as mean ± SD from three independent experiments.
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid breakdown due to oxidative stress[8][9].
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in a 6-well plate and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer on ice.
-
Reaction Mixture: In a microcentrifuge tube, add:
-
100 µL of cell lysate
-
200 µL of TBA/trichloroacetic acid (TCA) reagent (containing 15% TCA and 0.375% TBA in 0.25 N HCl)
-
-
Incubation: Heat the mixture at 95°C for 15 minutes.
-
Centrifugation: Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.
-
Spectrophotometric Measurement: Transfer the supernatant to a new tube and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Normalize the results to the total protein content of the cell lysate.
Data Presentation:
Table 3: Lipid Peroxidation (MDA Levels) Induced by this compound
| Treatment | MDA Concentration (nmol/mg protein) |
| Control | 1.5 ± 0.2 |
| This compound (10 µM) | 2.8 ± 0.3 |
| This compound (25 µM) | 5.1 ± 0.6 |
| This compound (50 µM) | 8.9 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Signaling Pathway of Prooxidant-Induced Cell Damage
Caption: Prooxidant activity of this compound leading to cellular damage.
Experimental Workflow for Assessing Prooxidant Activity
Caption: Tiered workflow for evaluating this compound's prooxidant effects.
Conclusion
The protocols and application notes provided herein offer a robust framework for the systematic evaluation of the prooxidant activity of this compound. By employing a combination of chemical and cell-based assays, researchers can gain a comprehensive understanding of its potential to induce oxidative stress. This information is invaluable for guiding further drug development efforts and for establishing the safety and efficacy profile of this and related compounds. It is recommended that all experiments be performed with appropriate controls and replicated to ensure the validity of the findings.
References
- 1. Evaluation of DNA Damage in HepG2 Cells and Mutagenicity of Garcinielliptone FC, A Bioactive Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phloroglucinols with prooxidant activity from Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Peroxidation | Lipid Peroxidaton Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]
Garcinielliptone HD: Application Notes and Protocols for In Vivo Animal Studies
A CAVEAT FOR RESEARCHERS: Information available in the public domain primarily refers to Garcinielliptone FC , a polyisoprenylated benzophenone isolated from Platonia insignis. It is presumed that the user's query regarding "Garcinielliptone HD" may be a typographical variation, and the following data pertains to Garcinielliptone FC. Researchers should exercise due diligence in verifying the specific molecular identity of their compound of interest.
Quantitative Data Summary
The following table summarizes the oral dosage of Garcinielliptone FC used in a repeated-dose toxicological study in Swiss mice.
| Animal Model | Compound | Doses Administered (Oral) | Vehicle | Study Duration | Key Findings |
| Swiss Mice (male and female) | Garcinielliptone FC (GFC) | 25, 50, and 75 mg/kg | 0.05% Tween 80 in 0.9% saline | 30, 90, and 120 consecutive days | No mortality or behavioral changes observed. No alterations in body weight gain, feed intake, or waste excretion.[1] |
Experimental Protocols
This section provides a detailed methodology for a repeated-dose oral toxicity study of Garcinielliptone FC in a murine model, based on established research.[1]
Animal Model and Acclimation
-
Species: Adult Swiss mice (male and female).
-
Weight: 25-30 g.
-
Acclimation: Animals should be individually housed in cages for a 15-day period before the start of the experiment.
-
Environmental Conditions: Maintained in a controlled temperature environment (26 ± 1°C) with a 12-hour light/dark cycle.
-
Diet: Free access to standard laboratory chow and water.
Preparation of Garcinielliptone FC Formulation
-
Aseptically suspend Garcinielliptone FC in a vehicle of 0.05% Tween 80 dissolved in 0.9% saline.
-
Prepare different concentrations to achieve the desired doses of 25, 50, and 75 mg/kg.
-
The final volume for administration should be calculated to be 0.1 mL per 10 g of mouse body weight.
Dosing and Administration
-
Divide the animals into groups (n=10 per group), including a control group and groups for each dosage level.
-
Administer the prepared Garcinielliptone FC suspension or the vehicle (for the control group) orally via gavage.
-
Dosing should be performed daily at the same time for the entire duration of the study (30, 90, or 120 days).
Monitoring and Data Collection
-
Daily Observations:
-
Record the volume of water consumed (mL).
-
Measure the weight of feed consumed (g).
-
Record the volume of urine excreted (mL).
-
Measure the weight of feces produced (g).
-
Observe and note any behavioral changes.
-
-
Body Weight: Measure and record the body weight of each animal daily.
-
Toxicological Evaluation (Hippocratic Screening): Perform regular evaluations for signs of toxicity.
-
Hematological and Biochemical Parameters: At the end of the study periods, collect blood samples for analysis of hematological and biochemical markers.
-
Morphological Analysis: Conduct necropsies and morphological examinations of key organs.
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway of Garcinielliptone Analogs
Research on Garcinielliptone G, a structurally related compound, has elucidated its role in inducing apoptosis in acute leukemia cells through both caspase-dependent and -independent pathways.[1] This provides a plausible mechanism of action that may be shared by other garcinielliptones.
Caption: Apoptotic pathway of Garcinielliptone G.
Experimental Workflow for In Vivo Toxicity Study
The following diagram outlines the logical flow of the in vivo experimental protocol described above.
Caption: In vivo toxicity study workflow.
References
Unveiling the Molecular Targets of Garcinielliptone HD: A Guide to Studying Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established techniques and detailed protocols for identifying and characterizing the protein interactions of Garcinielliptone HD, a natural compound isolated from the heartwood of Garcinia subelliptica. While direct protein targets of this compound are not yet fully elucidated, research on related compounds, such as Garcinielliptone G, offers valuable insights into potential biological pathways of interest, including apoptosis. This guide outlines a strategic workflow, from initial target identification to in-depth biophysical characterization, to facilitate the discovery of this compound's mechanism of action.
Section 1: Target Identification Strategies
The initial step in understanding the biological effects of this compound is to identify its interacting protein partners. A combination of affinity-based and activity-based approaches can be employed for comprehensive target discovery.
Affinity-Based Target Identification
Affinity-based methods rely on the specific binding of this compound to its protein targets. This typically involves immobilizing a modified version of the compound to a solid support to "pull down" interacting proteins from a cell lysate.
Experimental Workflow: Affinity Chromatography/Pull-Down Assay
The following protocol outlines a general procedure for an affinity chromatography or pull-down experiment to identify this compound binding proteins.
Protocol 1: Affinity Chromatography/Pull-Down Assay
Objective: To isolate proteins that bind to this compound from a complex biological sample.
Materials:
-
This compound
-
Linker-modified this compound (e.g., with a terminal alkyne or amine group for click chemistry or NHS ester coupling)
-
Affinity resin (e.g., NHS-activated sepharose beads, streptavidin-coated beads if using a biotinylated linker)
-
Cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anti-cancer properties)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or a buffer containing free this compound)
-
SDS-PAGE gels and reagents
-
Mass spectrometry compatible silver stain or Coomassie stain
-
Mass spectrometer for protein identification
Procedure:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a suitable linker for immobilization.
-
Covalently couple the linker-modified this compound to the affinity resin according to the manufacturer's instructions.
-
Thoroughly wash the resin to remove any uncoupled compound.
-
-
Preparation of Cell Lysate:
-
Culture cells to the desired density and treat with this compound or vehicle control if investigating target engagement in a cellular context.
-
Harvest and lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Affinity Pull-Down:
-
Incubate the immobilized this compound resin with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with resin that has been treated with the linker alone or a structurally similar but inactive compound.
-
-
Washing:
-
Centrifuge the resin to pellet the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using an appropriate elution buffer. Competitive elution with an excess of free this compound is often the most specific method.
-
-
Analysis of Bound Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise the protein bands of interest (those present in the this compound pull-down but not in the control).
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Data Presentation:
The results of the mass spectrometry analysis can be summarized in a table.
| Table 1: Potential this compound Interacting Proteins Identified by Affinity Pull-Down and Mass Spectrometry | ||
| Protein ID (e.g., UniProt Accession) | Protein Name | Function/Pathway |
| P04637 | Tumor suppressor p53 | Apoptosis, cell cycle regulation |
| P00533 | Epidermal growth factor receptor | Proliferation, survival |
| P62258 | 14-3-3 protein beta/alpha | Signal transduction |
| P08670 | Vimentin | Cytoskeleton, cell migration |
Note: This table presents hypothetical data for illustrative purposes.
Logical Workflow for Target Identification
Caption: A logical workflow for identifying and validating protein targets of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein against thermal denaturation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.
Materials:
-
This compound
-
Cell line of interest
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting reagents and antibodies for the protein of interest
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at various concentrations. Include a vehicle-treated control.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates to separate the soluble (non-denatured) and precipitated (denatured) protein fractions.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the soluble fractions.
-
Analyze the levels of the target protein in the soluble fractions by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation:
The CETSA results can be presented in a table showing the change in the melting temperature (Tm) of the target protein.
| Table 2: CETSA Results for a Putative this compound Target Protein | |
| Treatment | Melting Temperature (Tm) in °C (± SD) |
| Vehicle Control | 52.3 (± 0.4) |
| This compound (10 µM) | 55.1 (± 0.5) |
| This compound (50 µM) | 58.7 (± 0.6) |
Note: This table presents hypothetical data for illustrative purposes.
Section 2: Biophysical Characterization of Interactions
Once potential protein targets have been identified, it is crucial to characterize the binding interaction in detail using biophysical techniques. These methods can provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Protocol 3: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of the this compound-protein interaction.
Materials:
-
Purified recombinant target protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Immobilize the purified target protein onto the surface of an SPR sensor chip using a suitable coupling chemistry (e.g., amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface using a regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation:
The kinetic and affinity data from SPR analysis can be summarized in a table.
| Table 3: Kinetic and Affinity Constants for this compound Binding to a Target Protein Determined by SPR | |||
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10^5 | 3.0 x 10^-3 | 2.0 x 10^-8 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Workflow for Biophysical Characterization
Caption: Workflow for the biophysical characterization of this compound-protein interactions.
Section 3: Functional Validation and Pathway Analysis
Following the identification and biophysical characterization of this compound's interacting partners, it is essential to validate the functional consequences of these interactions and place them within a biological context.
Garcinielliptone G and the Apoptosis Pathway
Studies on Garcinielliptone G, a related compound, have shown that it can induce apoptosis in acute leukemia cells.[1][2] This process involves the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[2] It is plausible that this compound may also interact with proteins in the apoptosis pathway.
Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates the intrinsic apoptosis pathway, which is a potential target pathway for this compound, based on the activity of related compounds.
References
Garcinielliptone HD and G: Tools for Interrogating Cell Signaling Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Garcinielliptones, a class of polyisoprenylated benzophenones isolated from plants of the Garcinia genus, are emerging as valuable chemical tools for investigating cellular signaling pathways. While several variants exist, this document focuses on the application of Garcinielliptone G as a potent inducer of apoptosis and a potential modulator of inflammatory signaling. Limited information is currently available for Garcinielliptone HD, which has been identified to induce DNA strand-scission and possess hepatoprotective properties. Due to the extensive characterization of Garcinielliptone G in cell signaling studies, the following application notes and protocols are based on the currently available scientific literature for this compound, providing a framework for its use in studying apoptosis and exploring its potential in inflammation research.
Section 1: Garcinielliptone G as an Inducer of Apoptosis
Garcinielliptone G has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines, particularly in acute leukemia cells such as THP-1 and Jurkat. Its mechanism of action involves both caspase-dependent and caspase-independent pathways, making it a versatile tool for studying programmed cell death.
Data Presentation: Efficacy of Garcinielliptone G in Inducing Apoptosis
The following table summarizes the quantitative data on the cytotoxic and pro-apoptotic effects of Garcinielliptone G in human acute leukemia cell lines.
| Cell Line | Assay | Treatment | Key Findings | Reference |
| THP-1 (human acute monocytic leukemia) | WST-1 Cell Viability | 10 µM Garcinielliptone G for 24h | Significant inhibition of cell growth | |
| Jurkat (human acute T-cell leukemia) | WST-1 Cell Viability | 10 µM Garcinielliptone G for 24h | Significant inhibition of cell growth | |
| THP-1 | Annexin V/7-ADD Flow Cytometry | 10 µM Garcinielliptone G for 24h | ~28% of cells in early apoptosis | |
| Jurkat | Annexin V/7-ADD Flow Cytometry | 10 µM Garcinielliptone G for 24h | ~13% of cells in early apoptosis | |
| THP-1 | Western Blot | 10 µM Garcinielliptone G for 24h | Increased levels of cleaved Caspase-3 and cleaved PARP. Significant reduction in procaspase-9. |
Experimental Protocols
This protocol is for determining the cytotoxic effects of Garcinielliptone G.
Materials:
-
THP-1 or Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Garcinielliptone G (stock solution in DMSO)
-
WST-1 reagent
-
96-well microplate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of Garcinielliptone G in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of the Garcinielliptone G dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Etoposide).
-
Incubate for the desired time period (e.g., 24 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This protocol allows for the quantification of apoptotic cells using flow cytometry.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-APC/7-ADD apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of
Application Notes and Protocols: Garcinielliptone HD Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinielliptone HD is a natural compound isolated from the heartwood of Garcinia subelliptica. While specific data on this compound is limited, research on the closely related compound, Garcinielliptone G, provides valuable insights into its potential anticancer effects and sensitive cell lines. This document outlines the cell lines sensitive to Garcinielliptone G treatment, summarizes the quantitative data on its efficacy, provides detailed experimental protocols for assessing its effects, and visualizes the key signaling pathways involved.
Disclaimer: The following data and protocols are based on studies conducted with Garcinielliptone G. While structurally similar, the specific activity of this compound may vary. These notes should serve as a guide for initiating research on this compound.
Sensitive Cell Lines
Garcinielliptone G has demonstrated cytotoxic effects against the following human cancer cell lines:
-
THP-1: Human acute monocytic leukemia cells.
-
Jurkat: Human acute T lymphocyte leukemia cells.
Garcinielliptone G exhibited concentration-dependent inhibition of cell growth in both THP-1 and Jurkat cells.
Quantitative Data
The cytotoxic activity of Garcinielliptone G was evaluated using the WST-1 assay after 24 hours of treatment. The following table summarizes the reported effects.
| Cell Line | Compound | Concentration (µM) | Effect |
| THP-1 | Garcinielliptone G | 10 | Significant cell growth inhibition |
| 20 | Further significant cell growth inhibition | ||
| Jurkat | Garcinielliptone G | 10 | Significant cell growth inhibition |
| 20 | Further significant cell growth inhibition | ||
| THP-1 | Garcinielliptone O | 20 | Significant cytotoxicity |
Data extracted from studies on compounds isolated from Garcinia subelliptica leaves.
Mechanism of Action
Garcinielliptone G induces apoptosis in sensitive leukemia cells through both caspase-dependent and caspase-independent pathways.
Caspase-Dependent Apoptosis: Treatment with Garcinielliptone G leads to the activation of the intrinsic apoptosis pathway, characterized by:
-
Reduction of procaspase-9 protein levels.
-
Increased levels of cleaved caspase-3.
-
Cleavage of poly (ADP-ribose) polymerase (PARP).
Caspase-Independent Apoptosis: The compound also triggers a caspase-independent cell death mechanism, as evidenced by the inability of a pan-caspase inhibitor (Z-VAD-FMK) to prevent apoptosis. This pathway involves the mitochondrial protein EndoG, which translocates to the nucleus to induce DNA fragmentation.
Signaling Pathways
The primary signaling pathway implicated in Garcinielliptone G-induced apoptosis is the intrinsic or mitochondrial pathway.
Caption: Garcinielliptone G Induced Apoptosis Pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on sensitive cell lines.
Cell Viability Assay (WST-1)
This protocol is used to determine the cytotoxicity of this compound.
Materials:
-
THP-1 or Jurkat cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Etoposide).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration for 24 hours.
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-procaspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use
Troubleshooting & Optimization
preventing degradation of Garcinielliptone HD in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Garcinielliptone HD in solution during their experiments. As specific stability data for this compound is limited, the information provided is largely based on studies of structurally similar polycyclic polyprenylated acylphloroglucinols (PPAPs), such as hyperforin, and general principles of handling cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the behavior of similar compounds like hyperforin, polar solvents are recommended. A mixture of methanol and water has been shown to provide better stability for hyperforin compared to non-polar solvents like n-hexane, where rapid degradation was observed.[1] For initial experiments, consider using a high-purity grade of methanol, ethanol, or a mixture with water. It is crucial to perform a small-scale solubility and stability test in your chosen solvent system before proceeding with large-scale experiments.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is likely susceptible to pH-dependent degradation. Studies on the related compound hyperforin show that it is unstable in both acidic and basic aqueous solutions.[2][3] Acidified methanolic solutions have demonstrated a stabilizing effect on hyperforin compared to neutral or basic methanolic solutions.[1][4] Therefore, it is advisable to maintain a slightly acidic pH (e.g., pH 2-5) if your experimental conditions allow. Avoid alkaline conditions, as they can cause complete decomposition.[4]
Q3: What are the optimal storage conditions for this compound solutions?
A3: this compound should be stored at -20°C as recommended for the solid compound. For solutions, storage at low temperatures is critical. Studies on hyperforin indicate that its stability is significantly better at -20°C compared to higher temperatures.[5] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture. It is also recommended to store solutions in the dark to prevent photodegradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is expected to be light-sensitive. The degradation of the analogous compound hyperforin is accelerated by light exposure.[1][2][3] Therefore, all experiments involving this compound in solution should be conducted under subdued light conditions. Use amber-colored vials or wrap your experimental containers in aluminum foil to protect the solution from light.
Q5: I am observing a loss of compound activity over a short period. What could be the cause?
A5: Rapid loss of activity is likely due to degradation. Please review the following potential causes:
-
Inappropriate Solvent: Using a non-polar solvent or a solvent with impurities can accelerate degradation.
-
Incorrect pH: The pH of your solution might be in an unstable range (neutral to basic).
-
Light Exposure: Even short exposure to direct light can cause significant degradation.
-
Temperature: Storing solutions at room temperature or even 4°C for extended periods can lead to degradation.
-
Oxidation: this compound, like other PPAPs, may be susceptible to oxidation.[5] Ensure your solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution upon storage | Poor solubility at lower temperatures; Solvent evaporation. | Warm the solution gently and sonicate. Ensure the container is tightly sealed. Consider preparing fresh solutions before use. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | Review the handling and storage procedures (pH, light, temperature, oxygen exposure). Identify the degradation products if possible to understand the degradation pathway. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or medium. | Perform a time-course stability study of this compound in your specific experimental medium to determine its stability window. Prepare fresh solutions immediately before each experiment. |
Quantitative Data Summary
The following table summarizes the stability of hyperforin, a structurally similar compound to this compound, under various conditions. This data can be used as a guide for designing experiments with this compound.
| Condition | Solvent | Storage Duration | Temperature | Degradation (%) | Reference |
| Light Exposure | Aqueous Buffer (pH 2.65) | 24 hours | Room Temperature | ~100% | [2][3] |
| Darkness | Aqueous Buffer (pH 2.65) | 24 hours | Room Temperature | < 50% | [2][3] |
| Polarity | Methanol/Water | 30 days | 20°C | 19% | [1] |
| Polarity | n-Hexane | 24 hours | 20°C | 97% | [1] |
| pH | Acidified Methanol | - | - | More Stable | [1][4] |
| pH | Basic Methanol | - | - | Complete Decomposition | [4] |
| Temperature | - | - | -20°C | Most Stable | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a fume hood, as it is a cytotoxic compound.
-
Dissolve the compound in a suitable solvent (e.g., HPLC-grade methanol or ethanol) to prepare a concentrated stock solution.
-
If necessary, use gentle sonication to aid dissolution.
-
Store the stock solution in an amber-colored vial at -20°C.
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under stress conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different solvents/conditions to be tested.
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to a solution of this compound. Incubate at room temperature and 60°C. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to a solution of this compound. Incubate at room temperature. Take samples at different time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to a solution of this compound. Incubate at room temperature. Take samples at different time points.
-
Thermal Degradation: Store a solution of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C). Take samples at different time points.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., UV and visible light). Protect a control sample from light. Take samples at different time points.
-
Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting degradation of this compound.
References
Technical Support Center: Optimizing Garcinielliptone HD Concentration for Apoptosis Induction
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Garcinielliptone compounds to induce apoptosis in experimental settings. While specific data for Garcinielliptone HD is limited, this guide leverages extensive research on the closely related compound, Garcinielliptone G, to provide robust protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a compound isolated from the heartwood of Garcinia subelliptica Merr[1]. While detailed studies on its specific apoptotic mechanism are not widely available, research on the related compound, Garcinielliptone G, suggests that it induces apoptosis through both caspase-dependent and caspase-independent pathways[2][3][4][5][6]. The proposed mechanism involves the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and caspase-3, and the subsequent cleavage of PARP[5][7].
Q2: What is a recommended starting concentration for this compound in my experiments?
A2: Based on studies with Garcinielliptone G, a starting concentration of around 10 µM for a 24-hour treatment period is recommended for inducing apoptosis in cell lines such as human acute monocytic leukemia (THP-1) and human T lymphocyte (Jurkat) cells[2][5]. However, the optimal concentration is cell-line dependent, and a dose-response experiment is crucial to determine the ideal concentration for your specific cell type[2][5].
Q3: In which cell lines has Garcinielliptone G shown cytotoxic and apoptotic effects?
A3: Garcinielliptone G has demonstrated growth inhibition and apoptosis induction in human acute monocytic leukemia (THP-1) and human T lymphocyte (Jurkat) cell lines[2][3][4][5][6]. It is important to note that different cell lines can exhibit varying sensitivity to the compound[5].
Q4: How can I determine if this compound is inducing apoptosis in my cells?
A4: Apoptosis can be assessed using several methods. A common approach is to use flow cytometry with Annexin V and a viability dye (like 7-AAD or Propidium Iodide) to detect early and late apoptotic cells[2]. Another key method is Western blotting to detect the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis[5][7].
Data Presentation: Efficacy of Garcinielliptone G
The following tables summarize the cytotoxic and apoptotic effects of Garcinielliptone G on different leukemia cell lines as a reference for designing your experiments with this compound.
Table 1: Cytotoxicity of Garcinielliptone G in Leukemia Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Assay Used |
| THP-1 | 24 hours | ~10 | WST-1 |
| Jurkat | 24 hours | >10 | WST-1 |
Data adapted from studies on Garcinielliptone G and may serve as an estimate for this compound experiments. IC50 values can vary between experiments and cell lines.[5]
Table 2: Apoptosis Induction by Garcinielliptone G (10 µM for 24 hours)
| Cell Line | % Early Apoptotic Cells (Annexin V+/7-AAD-) | Assay Used |
| THP-1 | ~28% | Flow Cytometry |
| Jurkat | ~13% | Flow Cytometry |
This data illustrates the pro-apoptotic effect of Garcinielliptone G and can be a useful benchmark for your studies.[6]
Mandatory Visualization
Below are diagrams illustrating the proposed signaling pathway for Garcinielliptone-induced apoptosis and a general experimental workflow.
Caption: Proposed intrinsic pathway of apoptosis induced by Garcinielliptone compounds.
Caption: General workflow for assessing this compound-induced apoptosis.
Troubleshooting Guides
Issue 1: I am not observing a significant decrease in cell viability after treatment with this compound.
-
Question: Is the concentration of this compound optimal for my cell line?
-
Answer: The effective concentration can vary significantly between cell lines. It is recommended to perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 50 µM), to determine the IC50 value for your specific cells.
-
-
Question: Is the incubation time sufficient?
-
Answer: Apoptosis is a time-dependent process. A time-course experiment (e.g., 12, 24, 48 hours) should be conducted to identify the optimal treatment duration for observing a significant effect.
-
-
Question: Is the compound properly dissolved and stored?
-
Answer: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration to create a stock solution. Store the stock solution as recommended by the supplier to maintain its stability. Avoid repeated freeze-thaw cycles.
-
Issue 2: My Annexin V/PI flow cytometry results show a large population of necrotic cells (Annexin V+/PI+) but few early apoptotic cells (Annexin V+/PI-).
-
Question: Could the this compound concentration be too high?
-
Answer: Excessively high concentrations of a compound can induce rapid cell death through necrosis rather than apoptosis. Try reducing the concentration to see if you can observe a larger population of early apoptotic cells.
-
-
Question: Was the cell handling too harsh?
-
Answer: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false positive PI staining. Handle cells gently throughout the staining procedure.
-
-
Question: Was the analysis performed too late after treatment?
-
Answer: The apoptotic process is transient. If you analyze the cells at a very late time point, the early apoptotic cells may have already progressed to late apoptosis or necrosis. A time-course experiment is recommended.
-
Issue 3: I am not detecting cleaved caspase-3 or cleaved PARP in my Western blot analysis.
-
Question: Am I collecting the cell lysates at the right time point?
-
Answer: Caspase activation is often an early event in apoptosis and can be transient. A time-course experiment is essential to capture the peak of caspase cleavage.
-
-
Question: Is it possible that this compound induces caspase-independent apoptosis?
-
Question: Is the quality of my antibody or the protein concentration sufficient?
-
Answer: Ensure you are using a validated antibody specific for the cleaved form of the protein. Also, confirm that you are loading a sufficient amount of protein per well in your gel, as the target proteins may be of low abundance.
-
Experimental Protocols
1. Cell Viability (WST-1) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Annexin V/7-AAD Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-APC and 7-AAD according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
3. Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 5. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells [mdpi.com]
- 7. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Garcinielliptone HD
Disclaimer: Information regarding Garcinielliptone HD is limited in scientific literature. This guide is compiled based on data from the closely related compound, Garcinielliptone G, and general best practices for handling natural product compounds in a research setting. The troubleshooting advice and protocols should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Q1: I am seeing precipitate in my cell culture media after adding this compound. What should I do?
A1: Precipitation is a common issue with hydrophobic natural products. Here are several steps to troubleshoot this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2] Some sensitive primary cells may require concentrations below 0.1%.[1][2]
-
Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows you to add a very small volume to your culture medium, minimizing the risk of precipitation.
-
Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Sonication: Gentle sonication of the diluted solution can sometimes help to dissolve small precipitates.[2][3]
-
Temperature: Ensure your media is at 37°C before adding the compound, as temperature can affect solubility.
Q2: How should I store this compound for long-term and short-term use?
A2: Proper storage is critical to maintaining the compound's activity.
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Once an aliquot is thawed, it is recommended to use it promptly and discard any unused portion.
Experimental Inconsistency
Q3: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A3: Inconsistent IC50 values are a frequent problem in cell-based assays.[4] Consider the following factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[5]
-
Cell Seeding Density: Ensure that you are seeding the same number of cells in each well and that the cells are in the exponential growth phase at the time of treatment.[4]
-
Assay Timing: Be consistent with the incubation time after treatment.
-
Lot-to-Lot Variability: If you are using different batches of this compound, there may be variations in purity or activity.
-
Contamination: Low-level microbial or mycoplasma contamination can significantly impact cell health and response to treatment.[5][6]
Q4: I am not observing the expected apoptotic effects of this compound.
A4: If you are not seeing the expected cellular effects, consider these possibilities:
-
Compound Degradation: The compound may have degraded due to improper storage or handling. Light and temperature are major factors in the stability of natural products.[7][8]
-
Cell Line Specificity: The apoptotic effects of Garcinielliptone compounds can be cell-line specific. The reported effects of Garcinielliptone G were observed in leukemia cell lines (THP-1 and Jurkat).[9][10] Your cell line may be resistant or respond through a different mechanism.
-
Incorrect Concentration Range: You may be using a concentration that is too low to induce apoptosis. Perform a dose-response experiment over a wide range of concentrations.
-
Assay Method: Ensure your apoptosis assay (e.g., Annexin V/PI staining, caspase activity) is optimized and that you are looking at appropriate time points. Garcinielliptone G has been shown to induce both caspase-dependent and independent apoptosis, so a single assay might not capture the full picture.[9][10]
Data Presentation
Table 1: Illustrative Solubility Test for this compound
This table provides an example of how to systematically test the solubility of this compound to find the optimal stock concentration and final DMSO percentage.
| Stock Conc. in 100% DMSO | Final Conc. in Media | Volume of Stock per 1 mL Media | Final DMSO % | Observation (after 2h at 37°C) |
| 10 mM | 10 µM | 1 µL | 0.1% | Clear, no precipitate |
| 10 mM | 50 µM | 5 µL | 0.5% | Clear, no precipitate |
| 10 mM | 100 µM | 10 µL | 1.0% | Slight cloudiness |
| 50 mM | 10 µM | 0.2 µL | 0.02% | Clear, no precipitate |
| 50 mM | 50 µM | 1 µL | 0.1% | Clear, no precipitate |
| 50 mM | 100 µM | 2 µL | 0.2% | Clear, no precipitate |
Table 2: Example of Troubleshooting Inconsistent IC50 Values
This table illustrates how to track experimental parameters to identify sources of variability.
| Experiment ID | Date | Cell Passage # | Seeding Density (cells/well) | This compound Lot # | IC50 (µM) | Notes |
| EXP-01 | 2025-10-15 | 5 | 5,000 | A1 | 12.5 | - |
| EXP-02 | 2025-10-22 | 15 | 5,000 | A1 | 25.1 | High passage number |
| EXP-03 | 2025-10-29 | 6 | 8,000 | A1 | 18.2 | Higher seeding density |
| EXP-04 | 2025-11-05 | 5 | 5,000 | B2 | 15.8 | New lot of compound |
| EXP-05 | 2025-11-12 | 6 | 5,000 | B2 | 16.2 | Consistent with new lot |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the highest percentage of DMSO used) and a positive control for cell death.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Apoptosis signaling pathway of Garcinielliptone G.
Experimental Workflow
Caption: General workflow for troubleshooting inconsistent results.
Logical Relationship Diagram
Caption: Logic diagram for diagnosing inconsistent results.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth of Garcinielliptone HD Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Garcinielliptone HD, a complex caged polyprenylated xanthone, presents a formidable challenge to synthetic chemists. Its intricate bicyclo[3.3.1]nonane core, multiple stereocenters, and dense oxygenation pattern demand a carefully orchestrated synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers may encounter during their synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the synthesis of the this compound core and similar caged polyprenylated xanthones.
1. Low Diastereoselectivity in the Initial Michael Addition
-
Question: I am observing poor diastereoselectivity in the initial Michael addition to construct the bicyclic core. How can I improve the facial selectivity of the nucleophilic attack?
-
Answer: The formation of the initial adduct is critical for establishing the stereochemistry of the entire molecule. Several factors can influence the diastereoselectivity of this step:
-
Reaction Conditions: Temperature, solvent, and the nature of the base can significantly impact the transition state geometry. Screening different conditions is highly recommended. For instance, lowering the reaction temperature may favor one diastereomer.
-
Bulky Reagents: Employing bulkier protecting groups on the nucleophile or using a sterically hindered base can enhance facial selectivity by directing the approach of the nucleophile.
-
Chiral Auxiliaries: While this may add steps to your synthesis, the use of a chiral auxiliary on the Michael acceptor or the nucleophile can provide excellent stereocontrol.
-
2. Undesired Side Reactions: The Dieckmann Condensation
-
Question: During the attempted installation of the isolavandulyl side chain via a Wittig reaction on a silyl-protected intermediate, I am observing a significant amount of a Dieckmann condensation byproduct. How can I circumvent this?
-
Answer: This is a known issue when a base-mediated olefination is attempted on a substrate containing an ester and an enolizable ketone. The basic conditions of the Wittig reaction can promote an intramolecular Dieckmann condensation.
-
Alternative Olefination: Consider using a non-basic olefination protocol. The Tebbe olefination has been shown to be effective in similar systems, avoiding the undesired cyclization.[1]
-
Protecting Group Strategy: Re-evaluate your protecting group strategy. If possible, mask the ketone functionality before attempting the olefination.
-
3. Difficulty with the Late-Stage Oxidative Cyclization
-
Question: My biomimetic oxidative radical cyclization to form the caged xanthone core is proceeding with low yield. What are the critical parameters for this transformation?
-
Answer: The success of this key step often hinges on the choice of oxidant and the reaction conditions.
-
Oxidant Screening: A range of oxidants should be screened, including manganese(III) acetate, iron(III) salts, and hypervalent iodine reagents. The optimal oxidant will be substrate-dependent.
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the reaction rate and the formation of side products. A systematic optimization of these parameters is crucial.
-
Substrate Purity: Ensure the precursor for the cyclization is of high purity, as trace impurities can interfere with the radical reaction.
-
Key Experimental Protocols
Below are detailed methodologies for key transformations that are often challenging in the synthesis of this compound and its analogues.
Table 1: Protocol for Tebbe Olefination to Install the Isolavandulyl Side Chain
| Step | Procedure | Reagents & Conditions | Notes |
| 1 | Preparation of Tebbe Reagent | Bis(cyclopentadienyl)titanium dichloride, Trimethylaluminum | Typically prepared in situ. Handle with extreme care due to pyrophoric nature. |
| 2 | Olefination | Ketone substrate, Tebbe reagent, Toluene | Reaction is usually performed at low temperatures (e.g., -40 °C to 0 °C). |
| 3 | Quenching | Aqueous sodium bicarbonate | Slow and careful addition is necessary to quench excess reagent. |
| 4 | Work-up and Purification | Extraction with an organic solvent, followed by column chromatography | The product is often sensitive, so careful handling during purification is required. |
Table 2: Protocol for Palladium-Catalyzed Decarboxylative Allylation
| Step | Procedure | Reagents & Conditions | Notes |
| 1 | Substrate Preparation | β-keto ester substrate | Ensure the substrate is dry and free of impurities. |
| 2 | Reaction Setup | Pd catalyst (e.g., Pd(PPh₃)₄), Allyl source (e.g., allyl acetate), Solvent (e.g., THF) | The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen). |
| 3 | Reaction Execution | Heat the reaction mixture to reflux | Monitor the reaction progress by TLC or LC-MS. |
| 4 | Work-up and Purification | Filtration through celite, solvent removal, and column chromatography | The palladium catalyst needs to be carefully removed during work-up. |
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of a closely related caged polyprenylated xanthone, providing a benchmark for researchers.
Table 3: Representative Yields for Key Synthetic Steps
| Reaction | Yield (%) | Reference |
| Michael Addition | 82 | [1] |
| Tebbe Olefination & Desilylation | 88 | [1] |
| Mg-mediated Aldol Addition | 76 | [1] |
| Pd-catalyzed Decarboxylative Allylation | 81 | [1] |
Visualizing the Synthetic Pathway and Troubleshooting Logic
The following diagrams illustrate key aspects of the synthesis and a logical workflow for troubleshooting common issues.
Caption: A simplified workflow for the total synthesis of the this compound core.
Caption: A logical workflow for troubleshooting low-yielding reactions in organic synthesis.
References
minimizing off-target effects of Garcinielliptone HD in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Garcinielliptone HD and its analogs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to the family of polyisoprenylated benzophenones, natural compounds isolated from plants of the Garcinia genus. While specific data for a compound named "this compound" is not prevalent in publicly available literature, related compounds like Garcinielliptone G have been shown to induce apoptosis (programmed cell death) in cancer cell lines. Garcinielliptone G, for instance, triggers both caspase-dependent and caspase-independent apoptotic pathways in acute leukemia cells. It has been observed to increase levels of cleaved caspase-3 and cleaved PARP, and reduce procaspase-9 levels, suggesting an induction of apoptosis through the intrinsic, mitochondria-dependent pathway.
Q2: What are the potential off-target effects of this compound?
Direct, documented off-target effects of a compound specifically named "this compound" are limited in published research. However, like many bioactive small molecules, Garcinielliptones can potentially interact with unintended cellular targets. These off-target interactions can lead to cytotoxicity in non-target cells, modulation of unintended signaling pathways, or other confounding experimental results. For example, while some Garcinielliptones show selective cytotoxicity towards cancer cells, others may affect a broader range of cell types. It is crucial to experimentally determine the specificity of the Garcinielliptone compound being used in the specific experimental model.
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions?
Several strategies can help distinguish between on-target and off-target effects:
-
Use of control compounds: Include a structurally related but inactive analog of this compound in your experiments. This can help attribute the observed phenotype to the specific pharmacophore of the active compound.
-
Dose-response analysis: On-target effects typically occur within a specific concentration range. Off-target effects may only appear at higher concentrations.
-
Use of multiple cell lines: Test the effect of this compound on a panel of cell lines, including those that do not express the intended target or are resistant to the expected on-target effect.
-
Rescue experiments: If the on-target effect is the inhibition of a specific protein, try to rescue the phenotype by overexpressing a form of the protein that is resistant to the compound.
-
Target engagement assays: Directly measure the binding of this compound to its intended target and potential off-targets.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control/Non-Target Cells
Possible Cause: The concentration of this compound is too high, leading to generalized off-target toxicity.
Solution:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity in control cells.
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound.
-
Use a More Sensitive Assay: Switch to a more sensitive assay that can detect the on-target effect at lower concentrations of the compound.
| Parameter | Recommendation | Rationale |
| Starting Concentration | 0.1 - 1 µM | Based on cytotoxic effects of related Garcinielliptones in some cell lines. |
| Concentration Range | 0.1 - 100 µM | To establish a full dose-response curve and identify the therapeutic window. |
| Incubation Time | 24 - 72 hours | Typical for assessing cytotoxicity and apoptosis. |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Variability in experimental conditions or compound stability.
Solution:
-
Ensure Compound Quality and Stability: Use a high-purity batch of this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles).
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition.
-
Implement Robust Controls: Include positive and negative controls in every experiment. For apoptosis studies, a known inducer like etoposide can be used as a positive control.
Issue 3: Suspected Off-Target Signaling Pathway Activation
Possible Cause: this compound is interacting with proteins other than the intended target.
Solution:
-
Pathway Analysis: Use techniques like Western blotting or proteomic analysis to screen for the activation of common off-target pathways (e.g., stress response pathways).
-
Inhibitor Studies: Co-treat cells with this compound and specific inhibitors of suspected off-target pathways to see if the undesired effect is reversed.
-
Computational Prediction: Employ in silico tools to predict potential off-target interactions based on the chemical structure of this compound.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay like WST-1 or MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50.
Protocol 2: Assessing Apoptosis via Annexin V Staining
This protocol describes how to measure apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time in a 6-well plate. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Garcinielliptone G Induced Apoptosis Pathway.
Caption: Troubleshooting Workflow for Off-Target Effects.
Technical Support Center: Garcinielliptone HD Extraction and Purification
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the extraction and purification of Garcinielliptone HD. The information is tailored for researchers, scientists, and drug development professionals.
Experimental Protocols: this compound Extraction and Purification
This section details a comprehensive, multi-step protocol for the isolation of this compound from the heartwood of Garcinia subelliptica. While the original publication by Lu YH, et al. provides the basis for this protocol, specific details have been adapted from established methods for isolating similar polyprenylated benzophenones from Garcinia species.
Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Step 1: Extraction
-
Preparation of Plant Material: Air-dry the heartwood of Garcinia subelliptica at room temperature until a constant weight is achieved. Grind the dried heartwood into a coarse powder.
-
Methanol Extraction: Macerate the powdered heartwood in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature. Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.
-
Filtration and Concentration: Combine the methanolic extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Step 2: Liquid-Liquid Partitioning
-
Solvent Partitioning: Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v). Perform sequential liquid-liquid partitioning with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
Fraction Collection: For each partitioning step, mix the suspended extract with an equal volume of the respective solvent, shake vigorously in a separatory funnel, and allow the layers to separate. Collect the organic solvent layer. Repeat this process three times for each solvent. This compound, being a polyprenylated benzophenone, is expected to be predominantly in the n-hexane and/or dichloromethane fractions.
-
Evaporation: Evaporate the solvent from each fraction under reduced pressure to obtain the n-hexane, CH₂Cl₂, and EtOAc fractions.
Step 3: Column Chromatography
-
Column Preparation: Pack a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Sample Loading: Adsorb the n-hexane (or the most promising fraction based on preliminary analysis) onto a small amount of silica gel and load it onto the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc 8:2). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Pooling of Fractions: Combine the fractions that show similar TLC profiles and contain the compound of interest.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the pooled fractions from the previous step in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for the separation of benzophenones.
-
Flow Rate: Typically 2-4 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity.
Step 5: Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data Presentation
Table 1: Solvent Systems for Chromatographic Purification of this compound (Adapted from similar compounds)
| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Purpose |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate (100:0 to 50:50) | Initial fractionation of the crude extract |
| Preparative HPLC | C18 Reverse-Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 to 100:0) | High-resolution purification of this compound |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₆O₅ |
| Molecular Weight | 416.55 g/mol |
| Appearance | Expected to be a yellowish solid or oil |
| Solubility | Likely soluble in non-polar to moderately polar organic solvents such as n-hexane, dichloromethane, ethyl acetate, acetone, methanol, and acetonitrile. Poorly soluble in water. |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the extraction and purification of this compound.
Troubleshooting Workflow
Technical Support Center: Overcoming Resistance to Garcinielliptone Compounds in Cancer Cells
Disclaimer: Initial literature searches did not yield specific results for a compound named "Garcinielliptone HD." The information provided herein is based on extensive research into closely related and well-studied polyisoprenylated benzophenones isolated from Garcinia species, such as Garcinielliptone G, Garcinielliptone FC, and particularly Garcinol . The mechanisms, protocols, and troubleshooting guides are presented based on the published effects of these compounds and general principles of cancer drug resistance. It is assumed that "this compound" shares similar mechanisms of action and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Garcinielliptone compounds like Garcinol in cancer cells?
A1: Garcinielliptone compounds, such as Garcinol, exert their anticancer effects primarily by inducing apoptosis (programmed cell death) in a variety of cancer cell lines. This is often mediated through both caspase-dependent and caspase-independent pathways. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases like caspase-3, -7, and -9, leading to the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). Some variants, like Garcinielliptone G, have been shown to induce apoptosis even in the presence of pan-caspase inhibitors, suggesting a caspase-independent route as well.[1][2][3]
Furthermore, these compounds can induce autophagy , a cellular self-digestion process. The role of autophagy can be context-dependent: it can either lead to cell death or act as a survival mechanism, which may contribute to drug resistance.[4]
Q2: Which key signaling pathways are modulated by Garcinol and related compounds?
A2: Research has identified several key signaling pathways modulated by Garcinol:
-
NF-κB Signaling: Garcinol has been shown to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway.[5] NF-κB is a crucial transcription factor that promotes cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.[2][6][7][8][9] By inhibiting NF-κB, Garcinol can down-regulate the expression of anti-apoptotic genes (e.g., Bcl-2), sensitizing cancer cells to apoptosis.
-
STAT3 Signaling: The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another critical oncogenic pathway that can be inhibited by Garcinol.[6][10][11] Constitutive activation of STAT3 is linked to cancer cell proliferation, survival, and resistance to therapy.[4][11][12][13][14] Garcinol's ability to suppress STAT3 activation contributes to its anti-tumor effects.[6][10][11]
-
AKT/mTOR/P70S6K Signaling: In the context of autophagy, Garcinielliptone FC has been observed to inhibit the AKT/mTOR/P70S6K pathway, a central regulator of cell growth and proliferation that negatively regulates autophagy.[4]
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: Based on the known mechanisms of Garcinielliptone compounds and general principles of drug resistance, several potential resistance mechanisms can be hypothesized:
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells less sensitive to apoptosis induction.
-
Constitutive Activation of Pro-Survival Pathways: Cancer cells might develop mutations that lead to the constitutive activation of survival pathways like NF-κB or STAT3, overriding the inhibitory effects of the compound.[2][4][6][7][8][9][12][13][14]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Protective Autophagy: Cells may utilize autophagy as a survival mechanism to degrade damaged components and recycle nutrients, thereby withstanding the stress induced by the drug and preventing apoptosis.[15][16][17][18][19]
-
Enhanced DNA Repair Mechanisms: If the compound induces DNA damage as part of its cytotoxic effect, cells with enhanced DNA repair capabilities may be more resistant.
Q4: How can I experimentally determine if my cancer cells are resistant to this compound?
A4: A multi-faceted approach is recommended:
-
Cell Viability Assays (e.g., MTT): A rightward shift in the dose-response curve and an increase in the IC50 value compared to sensitive parental cells is the primary indicator of resistance.
-
Apoptosis Assays (Western Blot, Flow Cytometry): Resistant cells will show a reduced level of apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a smaller apoptotic population (Annexin V positive) at a given drug concentration compared to sensitive cells.
-
Clonogenic Assays: This long-term survival assay can reveal if a sub-population of cells is able to survive treatment and proliferate to form new colonies, a key feature of resistance.[20][21][22][23]
-
Signaling Pathway Analysis (Western Blot): Examine the activation status (e.g., phosphorylation) of key survival pathway proteins like NF-κB (p65) and STAT3 (p-STAT3) in the presence and absence of the drug. Resistant cells may maintain high levels of activation despite treatment.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability with this compound treatment in my MTT assay.
| Possible Cause | Suggested Solution |
| Compound Inactivity | Ensure the compound is properly stored (check manufacturer's instructions) and prepare fresh dilutions for each experiment. |
| Incorrect Seeding Density | Optimize cell seeding density. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, masking the drug's effect. |
| Suboptimal Incubation Time | Verify the incubation time with the compound. A 24-72 hour incubation is typical, but this may need optimization for your specific cell line. |
| MTT Assay Interference | Ensure the final formazan solubilization is complete. Incomplete solubilization will lead to inaccurate readings. Check for any colorimetric interference from your specific Garcinielliptone compound.[24][25][26][27][28][29][30] |
| Inherent or Acquired Resistance | The cell line may be inherently resistant, or you may have selected for a resistant population. Confirm by testing a known sensitive cell line in parallel. Proceed to resistance mechanism investigation. |
Problem 2: My Western blot for apoptotic markers (e.g., cleaved caspase-3, PARP) is not showing an increase after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Conditions | Ensure the drug concentration is sufficient to induce apoptosis (use a concentration at or above the IC50). Optimize the treatment duration; cleavage of caspases can be transient. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Poor Antibody Quality | Use an antibody validated for Western Blotting and specific to the cleaved form of your protein of interest. Run a positive control (e.g., cells treated with staurosporine or etoposide) to confirm antibody and protocol efficacy.[31] |
| Inefficient Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. |
| Caspase-Independent Apoptosis | The compound may be inducing caspase-independent apoptosis.[1][2][3] Investigate other markers like EndoG nuclear translocation or AIF release. |
| Cell Resistance | The cells may be resistant to apoptosis. Check for high expression of anti-apoptotic proteins like Bcl-2 or sustained activation of survival pathways (NF-κB, STAT3). |
Problem 3: My Annexin V/PI flow cytometry results are ambiguous, showing high levels of necrosis (Annexin V+/PI+) even at early time points.
| Possible Cause | Suggested Solution |
| Harsh Cell Handling | Be gentle during cell harvesting (trypsinization) and washing steps to avoid mechanical damage to the cell membrane, which can lead to false positives for PI staining.[32] |
| High Drug Concentration | A very high concentration of the compound might be inducing necrosis instead of apoptosis. Perform a dose-response experiment to find the optimal concentration for apoptosis induction. |
| Late Time Point | The chosen time point might be too late, and cells that were initially apoptotic have progressed to secondary necrosis. Analyze earlier time points (e.g., 6, 12, 18 hours). |
| Instrument Settings | Ensure proper setup of the flow cytometer, including correct compensation settings between the fluorochromes for Annexin V and PI to avoid signal bleed-through. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Garcinol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 9.42 | |
| LNCaP | Prostate Cancer | ~15 | |
| C4-2B | Prostate Cancer | ~12 | |
| PC3 | Prostate Cancer | ~10 | |
| BxPC-3 | Pancreatic Cancer | ~18 |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard procedures to assess cell viability based on mitochondrial activity.[24][26][27]
-
Materials: 96-well plates, cancer cells, complete culture medium, this compound, MTT solution (5 mg/mL in sterile PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blotting for Apoptotic and Signaling Proteins
This protocol outlines the detection of key proteins to assess apoptosis and signaling pathway activation.[33][34]
-
Materials: Treated and untreated cell pellets, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Lyse cell pellets on ice with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts (e.g., 20-40 µg per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
3. Annexin V/PI Staining for Apoptosis by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[1][3][32][35]
-
Materials: Treated and untreated cells, Annexin V-FITC/APC kit (containing Annexin V, Propidium Iodide (PI), and 1X Binding Buffer), cold PBS, flow cytometry tubes.
-
Procedure:
-
Harvest cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-fluorochrome conjugate.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry. (Live cells: Annexin V-/PI-; Early apoptotic: Annexin V+/PI-; Late apoptotic/necrotic: Annexin V+/PI+).
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Caption: this compound inhibits the pro-survival NF-κB signaling pathway.
Caption: Experimental workflow for investigating and overcoming resistance.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. genextgenomics.com [genextgenomics.com]
- 14. Frontiers | STAT3 Contributes to Radioresistance in Cancer [frontiersin.org]
- 15. The role of interaction between autophagy and apoptosis in tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The interaction mechanism between autophagy and apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of the Crosstalk between Autophagy and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Clonogenic Assay [bio-protocol.org]
- 21. Clonogenic Assay [en.bio-protocol.org]
- 22. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 23. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MTT assay overview | Abcam [abcam.com]
- 25. galaxy.ai [galaxy.ai]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. texaschildrens.org [texaschildrens.org]
- 29. resources.rndsystems.com [resources.rndsystems.com]
- 30. m.youtube.com [m.youtube.com]
- 31. blog.cellsignal.com [blog.cellsignal.com]
- 32. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Garcinielliptone HD in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Garcinielliptone compounds, with a focus on Garcinielliptone FC and Garcinielliptone G, in preclinical models. This resource addresses common challenges and questions related to experimental design, data interpretation, and potential limitations.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of Garcinielliptone compounds in preclinical studies?
Garcinielliptone compounds have demonstrated a range of biological activities. For instance, Garcinielliptone FC has shown anticonvulsant, antiparasitic, vasorelaxant, anticancer, and antioxidant effects in various experimental models.[1] Studies on Garcinielliptone G have highlighted its ability to inhibit the growth of acute leukemia cells by inducing apoptosis.[2][3]
Q2: What is the general toxicity profile of Garcinielliptone compounds in preclinical animal models?
Preclinical studies on Garcinielliptone FC suggest a relatively low risk of toxicity. Acute toxicity studies in mice, with oral and intraperitoneal administration of doses up to 2000 mg/kg, did not show significant behavioral changes, mortality, or macroscopic organ damage.[1][4] Repeated dose studies in mice over 30, 90, and 120 days also indicated a wide margin of safety, with no significant alterations in behavioral, hematological, biochemical, and morphological parameters.[5]
Q3: What is the proposed mechanism of action for Garcinielliptone G-induced cell death?
Garcinielliptone G has been shown to induce apoptosis in human acute monocytic leukemia (THP-1) and T lymphocyte (Jurkat) cells.[6] The mechanism involves both caspase-dependent and caspase-independent pathways.[2][6] Key events include the activation of caspase-3 and cleavage of PARP.[6] The intrinsic apoptosis pathway is implicated through the reduction of procaspase-9 levels.[6] Evidence also suggests the involvement of a caspase-independent pathway mediated by Endonuclease G.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vitro cytotoxicity in cancer cell lines | - Cell line resistance- Suboptimal compound concentration- Poor compound solubility | - Test a panel of cell lines to identify sensitive ones.- Perform a dose-response study to determine the optimal concentration range.- Ensure complete solubilization of the compound in the vehicle (e.g., DMSO) before adding to the culture medium. |
| Inconsistent results in apoptosis assays | - Variation in cell confluency- Incorrect timing of analysis- Technical variability in staining or western blotting | - Seed cells at a consistent density for all experiments.- Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Include appropriate positive and negative controls for all assays. |
| Lack of in vivo efficacy in xenograft models | - Poor bioavailability of the compound- Rapid metabolism and clearance- Inadequate dosing regimen | - Investigate the pharmacokinetic properties of the compound.- Consider alternative routes of administration or formulation strategies to improve bioavailability.- Optimize the dosing schedule (dose and frequency) based on tolerability and preliminary efficacy data. |
| Unexpected toxicity in animal studies | - Vehicle-related toxicity- Off-target effects of the compound- Species-specific sensitivity | - Conduct a vehicle-only control group to rule out vehicle effects.- Perform comprehensive toxicological assessments, including hematology, clinical chemistry, and histopathology.- Consider using a different animal model if species-specific toxicity is suspected. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Garcinielliptone G
| Cell Line | Compound Concentration (µM) | Cell Viability (%) |
| THP-1 | 10 | ~50% |
| 20 | ~30% | |
| Jurkat | 10 | ~70% |
| 20 | ~50% |
Data synthesized from studies on human acute leukemia cell lines.[3]
Table 2: Acute Toxicity of Garcinielliptone FC in Mice
| Route of Administration | Dose (mg/kg) | Observed Toxic Effects |
| Oral | 500, 1000, 2000 | No significant behavioral changes or mortality |
| Intraperitoneal | 500, 1000, 2000 | No significant behavioral changes or mortality |
Based on acute toxicity studies in Swiss mice.[1][4]
Experimental Protocols
Protocol 1: WST-1 Cell Viability Assay
-
Seed cells (e.g., THP-1, Jurkat) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Garcinielliptone G or vehicle control (e.g., DMSO) for 24 hours. Etoposide can be used as a positive control.[2]
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Treat cells with the desired concentration of Garcinielliptone G for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add APC Annexin V and 7-AAD staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6]
Protocol 3: Western Blot Analysis of Apoptosis Markers
-
Treat cells with Garcinielliptone G for the desired time and lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, procaspase-8, and procaspase-9 overnight at 4°C.[6]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.[6]
Visualizations
Caption: Garcinielliptone G induced apoptosis signaling pathways.
Caption: Preclinical experimental workflow for Garcinielliptone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pre-clinical toxicology of garcinielliptone FC, a tautomeric pair of polyprenylated benzophenone, isolated from Platonia insignis Mart seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Garcinielliptone HD: Evaluating Anticancer Potential in the Absence of In Vivo Data
For researchers, scientists, and drug development professionals, the validation of a compound's anticancer efficacy through in vivo studies is a critical step. This guide addresses the current state of research on Garcinielliptone HD, a compound of interest for its potential anticancer properties. A comprehensive search for in vivo experimental data on this compound has revealed a significant gap in the literature. To date, no studies validating the anticancer effects of this compound in animal models have been published.
It is highly probable that "this compound" is a typographical error and the intended compound is Garcinielliptone G , which has been the subject of published in vitro research. This guide will therefore focus on the available preclinical data for Garcinielliptone G and provide a comparative perspective using a standard-of-care chemotherapeutic agent, Etoposide, for which in vivo data is available. This approach aims to offer a valuable framework for assessing the potential of Garcinielliptone G and to highlight the necessary next steps in its preclinical development.
In Vitro Anticancer Activity of Garcinielliptone G
Garcinielliptone G, isolated from the leaves of Garcinia subelliptica, has demonstrated cytotoxic and apoptosis-inducing properties in human acute leukemia cell lines.[1][2][3] The compound has been shown to inhibit the growth of both human acute monocytic leukemia (THP-1) and human T-cell leukemia (Jurkat) cells in a concentration-dependent manner.[2]
Key Findings from In Vitro Studies:
-
Apoptosis Induction: Garcinielliptone G has been observed to induce apoptosis in leukemia cells.[1][2][3] This is evidenced by the detection of early apoptotic cells and an increase in the levels of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis.[1][2][3]
-
Mechanism of Action: The apoptotic effect of Garcinielliptone G appears to be mediated through both caspase-dependent and caspase-independent pathways.[1][2][3] While it activates caspase-3, the addition of a pan-caspase inhibitor, Z-VAD-FMK, did not prevent apoptosis, suggesting the involvement of alternative cell death mechanisms.[1][2]
The following table summarizes the quantitative data from in vitro studies on Garcinielliptone G.
| Compound | Cell Line | Assay | Endpoint | Result |
| Garcinielliptone G | THP-1 (Acute Monocytic Leukemia) | WST-1 | Growth Inhibition | Concentration-dependent |
| Jurkat (T-Cell Leukemia) | WST-1 | Growth Inhibition | Concentration-dependent | |
| THP-1 | Annexin V Staining | Early Apoptosis | ~28% of cells at 10 µM for 24h | |
| Jurkat | Annexin V Staining | Early Apoptosis | ~13% of cells at 10 µM for 24h | |
| Etoposide (Positive Control) | THP-1 / Jurkat | WST-1 | Growth Inhibition | Effective at 1 µM |
Comparative In Vivo Data: Etoposide in Acute Myeloid Leukemia (AML) Xenograft Model
Given the absence of in vivo data for Garcinielliptone G, we present data for Etoposide (also known as VP-16), a widely used chemotherapeutic agent for various cancers, including acute myeloid leukemia (AML). Etoposide acts by inhibiting the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis. The following table summarizes representative in vivo data for Etoposide in a human AML xenograft model.
| Compound | Animal Model | Cell Line Xenograft | Dosing Regimen | Endpoint | Result |
| Etoposide (VP-16) | Nude Mice | HL-60 and U937 (AML) | 20 mg/kg | Tumor Growth Inhibition | Pronounced inhibition of tumor growth within 3 weeks of treatment |
Experimental Protocols
In Vitro Cytotoxicity Assay for Garcinielliptone G
1. Cell Culture:
-
THP-1 and Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. WST-1 Assay:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Cells are treated with various concentrations of Garcinielliptone G for 24 hours. Etoposide (1 µM) is used as a positive control.
-
After the incubation period, 10 µL of WST-1 reagent is added to each well, and the plate is incubated for 2 hours.
-
The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
3. Apoptosis Analysis by Annexin V Staining:
-
Cells are treated with 10 µM Garcinielliptone G for 24 hours.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
APC Annexin V and 7-AAD are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark.
-
The stained cells are analyzed by flow cytometry to determine the percentage of early and late apoptotic cells.
In Vivo Xenograft Model for Etoposide
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.
2. Cell Implantation:
-
Human AML cell lines (e.g., HL-60, U937, or THP-1) are cultured and harvested.
-
A suspension of 1 x 10^7 cells in a suitable medium (e.g., with Matrigel) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length x width^2) / 2.
4. Drug Administration:
-
When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Etoposide is administered (e.g., intraperitoneally) at a specified dose and schedule (e.g., 20 mg/kg). The control group receives a vehicle solution.
5. Efficacy Evaluation:
-
Tumor growth inhibition is the primary endpoint. The mean tumor volumes of the treated group are compared to the control group.
-
Other parameters such as body weight and overall survival may also be monitored.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
References
- 1. mTOR regulates cell survival after etoposide treatment in primary AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MiR-302a sensitizes leukemia cells to etoposide by targeting Rad52 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo human tumor xenograft model of etoposide resistance [pubmed.ncbi.nlm.nih.gov]
Garcinielliptone G: A Comparative Analysis Against Established Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Garcinielliptone G, a promising natural compound, with established natural anticancer agents: paclitaxel, doxorubicin, and vincristine. The information is presented to assist in evaluating its potential as a novel therapeutic agent.
Quantitative Performance Analysis
The in vitro cytotoxic activity of Garcinielliptone G has been evaluated against human acute monocytic leukemia (THP-1) and human T lymphocyte leukemia (Jurkat) cell lines.[1][2][3] While the specific IC50 values were not explicitly stated in the primary study, the compound exhibited concentration-dependent growth inhibition.[1][2] For a comparative perspective, the following table summarizes the reported IC50 values for paclitaxel, doxorubicin, and vincristine in similar leukemia cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as exposure time and specific cell line passage numbers.
| Compound | Cell Line | IC50 Value | Exposure Time |
| Garcinielliptone G | THP-1 (Leukemia) | Concentration-dependent inhibition observed | 24h |
| Jurkat (Leukemia) | Concentration-dependent inhibition observed | 24h | |
| Paclitaxel | MEL (Leukemia) | 99.5 ng/mL | 48h[4] |
| K562 (Leukemia) | 42.7 ng/mL | 48h[4] | |
| Jurkat (Leukemia) | Not explicitly stated, but used in studies | - | |
| Doxorubicin | MOLM-13 (Leukemia) | < 0.5 µM | 48h[5] |
| U-937 (Leukemia) | > 1 µM | 48h[5] | |
| Vincristine | Jurkat (Leukemia) | IC50 determined but not explicitly stated in one study | 48h & 72h[6][7] |
| ALL (primary cultures) | Similar to KB3 and RS4;11 cell lines | -[8] |
Mechanisms of Action: A Comparative Overview
Garcinielliptone G induces apoptosis in leukemia cells through a dual mechanism involving both caspase-dependent and caspase-independent pathways.[2][3][9] This is distinct from the well-defined mechanisms of the comparator compounds.
Garcinielliptone G's Apoptotic Pathway:
Garcinielliptone G treatment leads to a significant reduction in procaspase-9 levels, and to a lesser extent, procaspase-8. This initiates a caspase cascade, resulting in the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key executioners of apoptosis.[1] Interestingly, a pan-caspase inhibitor, Z-VAD-FMK, did not completely rescue the cells from apoptosis, suggesting the involvement of a caspase-independent cell death mechanism.[2]
Mechanisms of Comparator Anticancer Agents:
Paclitaxel, doxorubicin, and vincristine operate through distinct and well-characterized mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticancer compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Garcinielliptone G) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Detection by Western Blot
Western blotting is employed to detect the presence and altered expression of key proteins involved in the apoptotic cascade.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins, such as cleaved caspases and PARP.[11][12]
Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, procaspase-9, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins compared to the loading control. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.[11]
References
- 1. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More Related Gene Pathways to Vincristine-Induced Death Events in a Human T-Acute Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. More Related Gene Pathways to Vincristine-Induced Death Events in a Human T-Acute Lymphoblastic Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Garcinielliptone HD: A Comparative Analysis of its Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Garcinielliptone HD, a promising cytotoxic agent isolated from Garcinia subelliptica. This document summarizes key experimental findings, compares its efficacy with other compounds, and details the experimental protocols to facilitate reproducibility and further investigation.
Abstract
This compound has demonstrated significant cytotoxic effects, particularly against acute leukemia cell lines, by inducing apoptosis through a multi-faceted approach.[1][2][3] Experimental evidence reveals the activation of the intrinsic caspase-dependent pathway, alongside a notable caspase-independent cell death mechanism.[1][2][4] This dual-action profile distinguishes this compound from many conventional chemotherapeutic agents and suggests its potential as a robust candidate for further preclinical and clinical development.
Comparative Cytotoxicity
This compound's cytotoxic activity has been evaluated against human acute monocytic leukemia (THP-1) and human acute T-cell leukemia (Jurkat) cell lines. Its performance, when compared with other isolated compounds from Garcinia subelliptica and a standard chemotherapeutic drug, Etoposide, is summarized below.
| Compound | Cell Line | IC50 (µM) | Observation |
| Garcinielliptone G | THP-1 | ~10 | Concentration-dependent growth inhibition[1] |
| Jurkat | ~15 | Concentration-dependent growth inhibition[1] | |
| Garcinielliptone O | THP-1 | >20 | Significant cytotoxicity only at 20 µM[1][4] |
| Jurkat | >20 | No significant activity | |
| Garcinielliptones N, J, F | THP-1, Jurkat | >20 | No significant activity |
| Garcinielliptin oxide | THP-1, Jurkat | >20 | No significant activity |
| Canophyllol | THP-1, Jurkat | >20 | No significant activity |
| Etoposide (Positive Control) | THP-1, Jurkat | 1 | Used as a positive control for apoptosis induction[1][4] |
Mechanism of Action: A Dual Pathway to Apoptosis
This compound induces apoptosis through both caspase-dependent and caspase-independent signaling pathways. This has been elucidated through a series of molecular and cellular biology experiments.
Caspase-Dependent Pathway
Studies have shown that this compound treatment leads to the activation of key executioner caspases.[1][2] Western blot analysis revealed a significant increase in the levels of cleaved caspase-3 and its substrate, cleaved Poly (ADP-ribose) polymerase (PARP).[1][2] Furthermore, a notable decrease in the protein levels of procaspase-9 indicates the involvement of the intrinsic (mitochondrial) apoptotic pathway.[1][2] While a reduction in procaspase-8 was also observed, it was not statistically significant, suggesting a lesser role for the extrinsic pathway.[1][2]
Caspase-Independent Pathway
A compelling aspect of this compound's mechanism is its ability to induce apoptosis even when caspases are inhibited.[1][2][3] Pre-treatment of leukemia cells with the pan-caspase inhibitor Z-VAD-FMK did not abrogate this compound-induced apoptosis, indicating the presence of a caspase-independent cell death mechanism.[1][2][3] The precise molecular players in this alternative pathway are still under investigation, but this finding highlights a potential advantage in overcoming caspase-resistance in cancer cells.
Supporting Experimental Data
The following table summarizes the key experimental findings that underpin the proposed mechanism of action for this compound.
| Experiment | Cell Line | Treatment | Key Findings | Reference |
| Cell Viability (WST-1 Assay) | THP-1, Jurkat | Garcinielliptone G (0-20 µM, 24h) | Dose-dependent decrease in cell viability. | [1] |
| Apoptosis Detection (Flow Cytometry with Annexin V/7-ADD) | THP-1, Jurkat | Garcinielliptone G (10 µM, 24h) | Significant increase in the percentage of apoptotic cells. | [1][4] |
| Western Blot Analysis | THP-1 | Garcinielliptone G (10 µM, 24h) | - Increased levels of cleaved caspase-3 and cleaved PARP.- Decreased levels of procaspase-9. | [1][2] |
| Caspase Inhibition Assay | THP-1, Jurkat | Z-VAD-FMK (50 µM, 1h pre-treatment) + Garcinielliptone G | No significant inhibition of Garcinielliptone G-induced apoptosis. | [1][2][3] |
Experimental Protocols
Cell Culture
THP-1 and Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (WST-1)
-
Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
After 24 hours, cells were treated with varying concentrations of this compound or other compounds for 24 hours.
-
10 µL of WST-1 reagent was added to each well and incubated for 4 hours.
-
The absorbance was measured at 450 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry
-
Cells were treated with the compounds for the indicated time.
-
Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and 7-AAD were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry.
Western Blot Analysis
-
Treated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane was incubated with primary antibodies against cleaved caspase-3, cleaved PARP, procaspase-9, procaspase-8, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a compelling case for further investigation as an anticancer agent. Its ability to induce apoptosis through both caspase-dependent and -independent pathways in acute leukemia cells suggests a mechanism that could be effective against a broader range of cancers and potentially circumvent certain forms of drug resistance. The provided data and protocols offer a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of Garcinielliptone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactivity of various Garcinielliptone derivatives isolated primarily from the Garcinia species. The data presented herein is compiled from multiple studies to facilitate an objective comparison of their cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of Garcinielliptone derivatives.
Table 1: Cytotoxic Activity of Garcinielliptone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Garcinielliptone G | THP-1 (Human acute monocytic leukemia) | WST-1 | ~10 | [1][2] |
| Jurkat (Human T lymphocyte leukemia) | WST-1 | ~15 | [1][2] | |
| Garcinielliptone O | THP-1 | WST-1 | >20 | [1][2] |
| Garcinielliptone FC | NTUB1 (Human bladder cancer) | Not Specified | Not Specified | [3] |
| Garsubellin A | Not Specified | Not Specified | Not Specified | [4] |
| Garcinielliptin Oxide | Not Specified | Not Specified | Not Specified | [4] |
| Xanthochymol | A549, DU145, KB, vincristine-resistant KB | Not Specified | Not Specified | [5] |
| Isoxanthochymol | A549, DU145, KB, vincristine-resistant KB | Not Specified | Not Specified | [5] |
| Cycloxanthochymol | A549, DU145, KB, vincristine-resistant KB | Not Specified | Not Specified | [5] |
Table 2: Anti-inflammatory Activity of Garcinielliptone Derivatives
| Compound | Activity | Cell Line/Model | IC50 (µM) | Reference |
| Garcinielliptone L | β-glucuronidase release inhibition | Peritoneal mast cells | Not Specified | [6] |
| Nitric oxide production inhibition | RAW 264.7 macrophages | Not Specified | [6] | |
| Nitric oxide production inhibition | N9 microglia | Not Specified | [6] | |
| Garcinielliptone M | β-glucuronidase and histamine release inhibition | Peritoneal mast cells | Not Specified | [6] |
| Nitric oxide production inhibition | RAW 264.7 macrophages | Not Specified | [6] | |
| Garsubellin A | β-glucuronidase release inhibition | Peritoneal mast cells | 15.6 ± 2.5 | [4] |
| Garcinielliptin Oxide | β-glucuronidase release inhibition | Peritoneal mast cells | 18.2 ± 3.6 | [4] |
| Histamine release inhibition | Peritoneal mast cells | 20.0 ± 2.7 | [4] | |
| β-glucuronidase release inhibition | Neutrophils | 15.7 ± 3.0 | [4] | |
| Lysozyme release inhibition | Neutrophils | 23.9 ± 3.2 | [4] | |
| Superoxide formation inhibition | Neutrophils | 17.9 ± 1.5 | [4] |
Table 3: Antioxidant and Antimicrobial Activities of Garcinielliptone Derivatives
| Compound | Activity | Assay | Results | Reference |
| Garcinielliptone A | Antioxidant | ABTS radical scavenging, Xanthine oxidase inhibition | Active | [3] |
| Garcinielliptone F | Antioxidant | ABTS radical scavenging | Active | [3] |
| Garsubelline A | Antioxidant | ABTS radical scavenging | Active | [3] |
| Garcinielliptone FC | Antioxidant | Reduces ROS | Protective against cisplatin toxicity | [3] |
| Xanthochymol | Antimicrobial | MIC against MRSA | 3.1-12.5 µg/ml | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment using WST-1 Assay
This assay determines cell viability by measuring the metabolic activity of cellular mitochondrial dehydrogenases.
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the Garcinielliptone derivatives for a specified period (e.g., 24 hours). Etoposide (1 µM) can be used as a positive control.[1]
-
WST-1 Reagent Addition: Following treatment, 10 µL of WST-1 reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection by Annexin V/7-AAD Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the Garcinielliptone derivative (e.g., 10 µM Garcinielliptone G) for 24 hours.[1]
-
Cell Staining: The treated cells are harvested, washed, and resuspended in Annexin V binding buffer. APC Annexin V and 7-AAD staining solution are added to the cells.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.[1]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key apoptosis-related proteins.
-
Protein Extraction: Cells are treated with the compound of interest, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3 and cleaved PARP.[1][2] β-actin is typically used as a loading control.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with the Garcinielliptone derivatives for a certain period before being stimulated with LPS (1 µg/mL).
-
Nitrite Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows involved in the bioactivity of Garcinielliptone derivatives.
Caption: Apoptosis induction pathway of Garcinielliptone G.
Caption: Workflow for the WST-1 cytotoxicity assay.
Caption: Workflow for the Nitric Oxide inhibition assay.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 7. nanopartikel.info [nanopartikel.info]
confirming the prooxidant activity of Garcinielliptone HD with different assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the prooxidant activity of Garcinielliptone HD, a phloroglucinol compound isolated from the heartwood of Garcinia subelliptica. Its performance is compared with other natural compounds, supported by experimental data from various assays. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and toxicological profile of this compound and related compounds.
Executive Summary
This compound has demonstrated significant prooxidant activity, primarily through its ability to induce DNA strand scission. This activity is a key area of interest for its potential applications in cancer therapy, where inducing oxidative stress in tumor cells can be a viable strategy. This guide compares the prooxidant effects of this compound and its close analog, Garcinielliptone FC, with other well-known natural compounds such as curcumin, quercetin, and xanthones. The comparison is based on data from a panel of standard assays used to detect oxidative damage to cellular components, including DNA, lipids, and proteins. While direct quantitative data for this compound across all assays is limited, this guide compiles the available evidence and provides a comparative context to understand its potential biological effects.
Data Presentation: Comparative Prooxidant Activity
The following tables summarize the prooxidant activity of this compound and comparable natural compounds across different assays. It is important to note that the prooxidant versus antioxidant behavior of many natural compounds can be concentration-dependent and influenced by the specific experimental conditions, such as the presence of transition metals.
Table 1: DNA Damage Induction (Comet Assay & DNA Cleavage)
| Compound | Assay Type | Concentration | Observed Effect | Reference |
| This compound | Plasmid DNA Cleavage | Not specified | Significant DNA strand scission in the presence of Cu(II) | [1][2] |
| Garcinielliptone FC | Plasmid DNA Cleavage | Not specified | Significant DNA strand scission in the presence of Cu(II) | [3][4] |
| Garcinielliptone FC | Comet Assay (HepG2 cells) | Up to 30 µg/mL | No significant increase in DNA damage | Not Found |
| Curcumin | Plasmid DNA Cleavage | Varies | Induces DNA cleavage in the presence of Cu(II) | [5] |
| Curcumin | Comet Assay (in vivo) | 0.2% in diet | No genotoxic effect alone; protective against copper-induced DNA damage | [6] |
Table 2: Reactive Oxygen Species (ROS) Generation (DCFH-DA Assay)
| Compound | Cell Line | Concentration | Fold Increase in ROS (approx.) | Reference |
| This compound | Data not available | - | - | |
| Garcinielliptone FC | Data not available | - | - | |
| Xanthones | Varies | Varies | Concentration-dependent increase | [7] |
| Quercetin | Human embryonic stem cells | > 25 µM | Pro-oxidant activity observed | [8] |
Table 3: Lipid Peroxidation (MDA/TBARS Assay)
| Compound | System | Concentration | Effect on Lipid Peroxidation | Reference |
| This compound | Data not available | - | - | |
| Garcinielliptone FC | In vitro (AAPH-induced) | Varies | Antioxidant: Prevented lipid peroxidation | [5][9][10] |
| Quercetin | In vitro (Cu2+-induced LDL oxidation) | Low concentrations | Pro-oxidant: Increased lipid peroxidation | [11] |
| Quercetin | In vivo (DEN-induced) | Not specified | Antioxidant: Reduced lipid peroxidation | [12] |
Table 4: Protein Carbonylation (DNPH Assay)
| Compound | System | Concentration | Effect on Protein Carbonylation | Reference |
| This compound | Data not available | - | - | |
| Garcinielliptone FC | Data not available | - | - | |
| Resveratrol | Human erythrocytes (t-BHP-induced) | Micromolar concentrations | Antioxidant: Protected against protein carbonylation | |
| Resveratrol | Blood platelets (Peroxynitrite-induced) | 0.1-0.25 mmol/l | Antioxidant: Reduced protein carbonylation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
DCFH-DA Assay for Intracellular ROS Detection
This assay measures the generation of reactive oxygen species within cells.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Load the cells with 10-20 µM DCFH-DA in a serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound or the compound of interest at various concentrations.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
A positive control, such as H₂O₂ or tert-butyl hydroperoxide (t-BHP), should be included.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
Protocol:
-
Treat cells in suspension or culture with this compound or the test compound for a specified duration.
-
Harvest the cells and resuspend them in low-melting-point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Place the slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA.
-
Perform electrophoresis to allow the migration of fragmented DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize using a fluorescence microscope.
-
Analyze the comet images using appropriate software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Lipid Peroxidation (MDA/TBARS) Assay
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
Protocol:
-
Prepare cell or tissue lysates from samples treated with this compound or the test compound.
-
Mix a portion of the lysate with a solution of TBA in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
Protein Carbonylation (DNPH) Assay
This assay is a common method to measure oxidative damage to proteins.
Principle: The carbonyl groups (aldehydes and ketones) on proteins, formed as a result of oxidative stress, react with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenylhydrazone (DNP) adducts. These adducts can be quantified spectrophotometrically.
Protocol:
-
Extract proteins from cells or tissues treated with this compound or the test compound.
-
Incubate the protein samples with a solution of DNPH in a strong acid (e.g., HCl). A parallel sample is incubated with the acid alone to serve as a control.
-
Precipitate the proteins using trichloroacetic acid (TCA).
-
Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove any unreacted DNPH.
-
Resuspend the protein pellet in a solution containing a strong denaturant (e.g., guanidine hydrochloride).
-
Measure the absorbance of the DNP adducts at ~370 nm.
-
Calculate the protein carbonyl content based on the molar extinction coefficient of the DNP adducts.
Mandatory Visualizations
Prooxidant Activity Signaling Pathway
Caption: Prooxidant mechanism of this compound.
Experimental Workflow for Assessing Prooxidant Activity
Caption: Workflow for evaluating this compound's prooxidant effects.
Discussion and Conclusion
The available evidence strongly suggests that this compound possesses prooxidant properties, primarily demonstrated by its ability to induce DNA damage in the presence of copper ions. This mechanism is shared by its analog, Garcinielliptone FC. However, the multifaceted nature of polyphenol bioactivity is highlighted by conflicting reports on Garcinielliptone FC, which has also been shown to exhibit antioxidant effects in certain contexts, such as preventing lipid peroxidation. This dual antioxidant/prooxidant role is not uncommon for natural phenolic compounds and is often dependent on factors such as concentration, the presence of metal ions, and the specific cellular environment.
The lack of comprehensive data for this compound across a full range of prooxidant assays underscores the need for further research. Future studies should focus on quantifying its effects on ROS generation, lipid peroxidation, and protein carbonylation in various cell lines to establish a more complete prooxidant profile. Understanding the concentration-dependent switch between antioxidant and prooxidant activities will be crucial for determining its therapeutic window and potential toxicological risks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phloroglucinols with prooxidant activity from Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Analysis of Protein Carbonyls | Springer Nature Experiments [experiments.springernature.com]
- 7. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sbq.org.br [sbq.org.br]
- 9. [PDF] Evaluation of antioxidant effects in vitro of garcinielliptone FC (GFC) isolated from Platonia insignis Mart | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Garcinielliptone HD and its Analogs: A Comparative Guide to their Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of polyisoprenylated benzophenones isolated from Garcinia subelliptica, with a focus on Garcinielliptone analogs and related compounds. As research into novel anti-inflammatory agents continues, understanding the efficacy and mechanisms of action of natural compounds like Garcinielliptones is of paramount importance. This document summarizes key experimental data, details the methodologies used for their validation, and compares their performance with the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Data Presentation: Comparative Efficacy of Garcinia subelliptica Compounds
The anti-inflammatory potential of various compounds isolated from Garcinia subelliptica has been evaluated using several in vitro models. The following tables summarize the quantitative data on their inhibitory activities on key inflammatory markers.
Table 1: Inhibition of Degranulation in Mast Cells and Neutrophils
| Compound | Model | Mediator Inhibited | IC50 (µM) |
| Garsubellin A | Compound 48/80-stimulated peritoneal mast cells | β-glucuronidase | 15.6 ± 2.5[1] |
| Garcinielliptin Oxide | Compound 48/80-stimulated peritoneal mast cells | β-glucuronidase | 18.2 ± 3.6[1] |
| Histamine | 20.0 ± 2.7[1] | ||
| fMLP/CB-stimulated neutrophils | β-glucuronidase | 15.7 ± 3.0[1] | |
| Lysozyme | 23.9 ± 3.2[1] |
Table 2: Inhibition of Superoxide Formation and Nitric Oxide Production
| Compound | Model | Mediator Inhibited | IC50 (µM) |
| Garcinielliptin Oxide | fMLP/CB-stimulated neutrophils | Superoxide formation | 17.9 ± 1.5[1] |
| Garcisubellone | fMLP-induced superoxide anion generation | Superoxide anion (O2·–) | 18.3 ± 2.2 |
| 1,4,5-trihydroxyxanthone | fMLP-induced superoxide anion generation | Superoxide anion (O2·–) | 15.6 ± 2.8 |
| Garcinielliptone L | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Potent effect (IC50 not specified)[2] |
| LPS/IFN-γ-stimulated N9 cells | Nitric Oxide (NO) | Potent effect (IC50 not specified)[2] | |
| Garcinielliptone M | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Potent effect (IC50 not specified)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
β-Glucuronidase Release Assay from Mast Cells
This assay quantifies the release of the granular enzyme β-glucuronidase from mast cells upon stimulation, serving as an indicator of degranulation.
Materials:
-
Peritoneal mast cells
-
Tyrode's solution (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.6 mM glucose, 0.1% BSA, pH 7.4)
-
Compound 48/80 (stimulant)
-
Test compounds (Garcinielliptones, etc.)
-
pNAG (4-Nitrophenyl N-acetyl-β-D-glucosaminide) solution (substrate)
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's solution)
Procedure:
-
Isolate peritoneal mast cells and resuspend them in Tyrode's solution to a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add the test compounds at various concentrations and incubate for a specified period.
-
Induce degranulation by adding a stimulant (e.g., compound 48/80).
-
Incubate for 45 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate.
-
To determine the total enzyme content, lyse the cell pellets with a lysis buffer.
-
Add the pNAG substrate solution to both the supernatant and the cell lysate plates.
-
Incubate for 1 hour at 37°C.
-
Add a stop solution to terminate the enzymatic reaction.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of β-glucuronidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate).
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1]
-
Remove the medium and replace it with fresh medium containing the test compounds at various concentrations.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).[3]
-
Incubate for another 24 hours.[1]
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
Mandatory Visualizations
Signaling Pathway of Inflammation
The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.
Caption: The NF-κB signaling pathway, a potential target for Garcinielliptones.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory properties of Garcinielliptone analogs is depicted below.
Caption: General workflow for in vitro anti-inflammatory screening.
Comparison with Indomethacin
Indomethacin is a potent NSAID that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[4]
-
Mechanism of Action: While Garcinielliptones and related compounds appear to exert their anti-inflammatory effects through the inhibition of inflammatory mediators like NO and the degranulation of mast cells and neutrophils, potentially via the NF-κB pathway, indomethacin's primary mechanism is the inhibition of COX-1 and COX-2.
-
Efficacy: Direct comparative studies between Garcinielliptones and indomethacin are limited in the reviewed literature. However, the potent in vitro activities of compounds like Garsubellin A and Garcinielliptin Oxide, with IC50 values in the micromolar range, suggest they are promising candidates for further investigation. For context, new synthetic analogs of indomethacin have shown potent anti-inflammatory activity in vivo.
-
Potential for Drug Development: Natural products like Garcinielliptones offer a diverse chemical scaffold for the development of new anti-inflammatory drugs. Their distinct potential mechanism of action compared to traditional NSAIDs could lead to therapeutics with different side-effect profiles. The gastrointestinal side effects of NSAIDs like indomethacin are a significant clinical concern, and novel agents with better safety profiles are highly sought after.
References
- 1. Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of Fucosterol in Inflammation Modulation [mdpi.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Garcinielliptone HD: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Garcinielliptone HD based on established safety protocols for cytotoxic and potent bioactive compounds. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is readily available, these procedures are derived from general best practices in laboratory safety and chemical handling. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
This compound is a natural product utilized in research, notably for its biological activities, which may include hepatoprotective and cytotoxic effects. Due to its potential bioactivity, all materials that come into contact with this compound should be treated as hazardous waste to ensure the safety of laboratory personnel and to prevent environmental contamination.
Waste Segregation and Container Management
Proper segregation of waste is the first and most critical step in the safe disposal of this compound. All waste streams must be clearly identified and placed in designated, properly labeled containers.
| Waste Type | Container Specification | Labeling Requirements | Disposal Notes |
| Solid Waste (Non-Sharps) | Yellow or other designated color rigid, leak-proof container with a lid, lined with a compatible plastic bag. | "Cytotoxic Waste," "Chemotherapy Waste," or "Biohazard" symbol as per institutional policy. Clearly indicate "this compound Waste." | Includes contaminated gloves, gowns, bench paper, pipette tips, and vials. Containers should be sealed when three-quarters full.[1][2] |
| Sharps Waste | Puncture-proof sharps container, typically red or yellow with a biohazard or cytotoxic symbol. | "Cytotoxic Sharps Waste." Clearly indicate "this compound." | Includes contaminated needles, syringes, and glass Pasteur pipettes. Do not overfill the container.[2] |
| Liquid Waste | Sealable, chemical-resistant container (e.g., glass or polyethylene). Secondary containment is recommended. | "Hazardous Waste: this compound in [Solvent]." List all chemical constituents and their approximate concentrations. | Includes stock solutions, experimental media, and the first rinse from decontaminating glassware.[3] Never dispose of this waste down the drain.[1] |
| Empty Containers | Original product vial. | Deface the original label and mark as "Empty." | An "empty" container may still contain hazardous residue. It should be triple-rinsed, with the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[4] |
Experimental Protocol: Decontamination of Work Surfaces and Equipment
Decontamination of all surfaces and non-disposable equipment that may have come into contact with this compound is mandatory to prevent cross-contamination and accidental exposure.
Materials:
-
Personal Protective Equipment (PPE): Two pairs of chemotherapy-rated gloves, disposable gown, safety glasses or face shield.
-
Low-lint absorbent wipes or pads.
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).[1]
-
70% Isopropyl Alcohol (IPA) or another appropriate disinfectant.
-
Designated cytotoxic waste container.
Procedure:
-
Preparation: Ensure all necessary materials are within reach before starting the decontamination process. Don the required PPE.
-
Initial Cleaning (Detergent): Moisten a low-lint wipe with the detergent solution. Wipe the contaminated surface in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated area to avoid spreading the residue.[1] Dispose of the wipe in the designated cytotoxic waste container.
-
Rinsing: Using a new wipe moistened with sterile water or 70% IPA, rinse the surface using the same unidirectional technique to remove any detergent residue.[1] Dispose of the wipe.
-
Disinfection (IPA): With a fresh wipe, apply 70% IPA to the surface and allow it to air dry completely.[1]
-
Final PPE Disposal: Carefully doff PPE, removing the outer gloves first, followed by the gown, and then the inner gloves. Dispose of all PPE in the designated cytotoxic waste container.[1]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and associated contaminated materials.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
